molecular formula C5H11ClO2 B1582337 2-(2-Methoxyethoxy)ethyl chloride CAS No. 52808-36-3

2-(2-Methoxyethoxy)ethyl chloride

Cat. No.: B1582337
CAS No.: 52808-36-3
M. Wt: 138.59 g/mol
InChI Key: JIQXRLOYKOJECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)ethyl chloride is a useful research compound. Its molecular formula is C5H11ClO2 and its molecular weight is 138.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9056. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQXRLOYKOJECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52972-83-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52972-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6068808
Record name Ethane, 1-(2-chloroethoxy)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52808-36-3
Record name 1-(2-Chloroethoxy)-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52808-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethoxy)-2-methoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052808363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyethoxy)ethyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane, 1-(2-chloroethoxy)-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethane, 1-(2-chloroethoxy)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-(2-methoxyethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-CHLOROETHOXY)-2-METHOXYETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H879VVT5E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2-(2-Methoxyethoxy)ethyl Chloride: Physical Properties and Spectral Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and predicted spectral characteristics of 2-(2-Methoxyethoxy)ethyl chloride. Due to a lack of publicly available experimental spectral data for this specific compound, this document focuses on predicted values derived from the analysis of its constituent functional groups and data from analogous chemical structures.

Chemical Identity and Physical Properties

This compound, with the CAS number 52808-36-3, is a chloroalkyl ether. Its chemical structure consists of a short ethylene glycol methyl ether chain terminated by a chlorine atom. This structure imparts properties of both an ether and an alkyl halide.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO₂[1][2]
Molecular Weight 138.59 g/mol [2]
IUPAC Name 1-(2-chloroethoxy)-2-methoxyethane[2]
CAS Number 52808-36-3[1][2]
Canonical SMILES COCCOCCCl[1][2]
Density 1.025 g/cm³[2][2][3][4]
Boiling Point 156 °C at 760 mmHg[2][3][2][3][4]
Flash Point 44.8 °C[2][3]
Vapor Pressure 3.8 mmHg at 25 °C[3]
Refractive Index 1.411[4]
XLogP3 0.4[2]
Topological Polar Surface Area 18.5 Ų[2]

Predicted Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the C-O ether linkages and the C-Cl bond.

Table 2: Predicted Infrared (IR) Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C-H (Aliphatic)~2850-3000Stretching
C-O-C (Ether)~1100-1250Stretching (Strong)
C-Cl (Alkyl Halide)~580-780Stretching

Prediction based on characteristic absorption regions for functional groups present in the molecule. Strong C-O-C ether linkage stretching bands are a key identifying feature for this class of compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments.

Table 3: Predicted ¹H NMR Spectral Data

Proton Assignment (Structure: a-b-c-d)Predicted Chemical Shift (ppm)Predicted MultiplicityIntegration
a (CH₃-O-)~3.3Singlet (s)3H
b (-O-CH₂-CH₂-O-)~3.5-3.6Triplet (t)2H
c (-O-CH₂-CH₂-Cl)~3.6-3.7Triplet (t)2H
d (-CH₂-Cl)~3.7-3.8Triplet (t)2H

Note: The chemical shifts of protons on carbons adjacent to oxygen atoms are typically in the 3.3-4.5 ppm range. Protons closer to the electronegative chlorine atom (d) are expected to be the most downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display four signals, one for each chemically non-equivalent carbon atom.

Table 4: Predicted ¹³C NMR Spectral Data

Carbon Assignment (Structure: 1-2-3-4)Predicted Chemical Shift (ppm)
1 (CH₃-O-)~59
2 (-O-CH₂-CH₂-O-)~70-72
3 (-O-CH₂-CH₂-Cl)~70-72
4 (-CH₂-Cl)~42-44

Note: Carbons bonded to oxygen (ethers) typically resonate in the 50-80 ppm range, while carbons bonded to chlorine are found around 30-50 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to produce a weak or absent molecular ion peak. The fragmentation pattern will likely be dominated by cleavage at the C-O and C-C bonds.

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

m/z ValuePossible Fragment IonFragmentation Pathway
M-Cl (103)[C₅H₁₁O₂]⁺Loss of chlorine radical
89[CH₃OCH₂CH₂O]⁺Cleavage of the central C-C bond
63/65[CH₂Cl]⁺Alpha-cleavage (less likely to be prominent)
59[CH₃OCH₂]⁺Alpha-cleavage
45[CH₂OCH₃]⁺Cleavage adjacent to the methoxy group

Note: The fragmentation of ethers is often initiated by the oxygen atom, leading to resonance-stabilized cations. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common pathway.[7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : As this compound is a liquid, the spectrum can be obtained neat. A small drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, typically tetramethylsilane (TMS), is added. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition :

    • For ¹H NMR , the instrument is tuned to the proton frequency. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , the instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm).

Mass Spectrometry (MS) Protocol
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. The GC separates the sample from any impurities before it enters the ion source.

  • Ionization : Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound.

G cluster_structure Molecular Structure cluster_spectra Predicted Spectral Signatures Structure This compound (COCCOCCCl) FG1 Ether (C-O-C) Structure->FG1 FG2 Alkyl Halide (C-Cl) Structure->FG2 FG3 Alkyl Chain (-CH2-) Structure->FG3 FG4 Methyl Group (CH3-) Structure->FG4 HNMR ¹H NMR Spectrum 4 distinct signals (3.3 - 3.8 ppm) Structure->HNMR determines CNMR ¹³C NMR Spectrum 4 distinct signals (42 - 72 ppm) Structure->CNMR determines MS Mass Spectrum Fragmentation at ether linkages Loss of Cl Structure->MS determines IR IR Spectrum Strong C-O stretch (~1100 cm⁻¹) C-Cl stretch (~600-800 cm⁻¹) FG1->IR correlates to FG2->IR correlates to

Caption: Relationship between molecular structure and predicted spectral data.

G Start Obtain Sample Prep Sample Preparation (Neat liquid or dissolved in solvent) Start->Prep Analysis Spectroscopic Analysis Prep->Analysis IR FTIR Spectroscopy Analysis->IR Technique 1 NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR Technique 2 MS Mass Spectrometry (GC-MS) Analysis->MS Technique 3 DataProc Data Processing & Interpretation IR->DataProc NMR->DataProc MS->DataProc Report Final Report with Characterization Data DataProc->Report

Caption: General experimental workflow for chemical characterization.

References

An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethyl chloride (CAS 52808-36-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methoxyethoxy)ethyl chloride, CAS number 52808-36-3. It includes a summary of its known physicochemical characteristics, detailed experimental protocols for its synthesis and purification, and methods for its analysis. Furthermore, this document explores its potential applications in organic synthesis, particularly as a reactive intermediate. Due to a lack of publicly available data, its direct role in drug development and specific biological signaling pathways is not detailed; however, its utility as a building block in the synthesis of larger, potentially bioactive molecules is discussed.

Core Properties

This compound is a chloroalkane ether. Its chemical structure combines the reactivity of an alkyl chloride with the solubility characteristics imparted by the ether linkages.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO₂[1]
Molecular Weight 138.59 g/mol [1]
IUPAC Name 1-(2-chloroethoxy)-2-methoxyethane[1]
Synonyms This compound, 1-Chloro-2-(2-methoxyethoxy)ethane, 2-Chloroethyl 2-methoxyethyl ether[2]
CAS Number 52808-36-3[1]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point 156 °C at 760 mmHg[1]
Density 1.025 g/cm³[1]
Flash Point 44.8 °C[1]
XLogP3 0.4[1]
Topological Polar Surface Area 18.5 Ų[1]
Safety Information

Specific safety data for this compound (CAS 52808-36-3) is not extensively documented. However, due to its classification as a chloroalkyl ether, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety goggles, is essential. It is important to avoid confusion with the similarly named but structurally different compound, 2-methoxyethoxymethyl chloride (MEM-Cl, CAS 3970-21-6), which is a known hazardous substance.

Synthesis and Purification

Synthetic Pathway

The most common method for the synthesis of this compound is the chlorination of its corresponding alcohol, 2-(2-methoxyethoxy)ethanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂).

G cluster_reactants Reactants cluster_product Product 2-(2-Methoxyethoxy)ethanol 2-(2-Methoxyethoxy)ethanol Target_Compound This compound 2-(2-Methoxyethoxy)ethanol->Target_Compound Chlorination Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Target_Compound

Synthesis of this compound.
Experimental Protocol for Synthesis

The following is a detailed experimental protocol adapted from a similar procedure for the chlorination of an alcohol with thionyl chloride[3]:

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (or other suitable inert solvent)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a fume hood, equip a dry, three-necked round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts).

  • Charge the flask with 2-(2-methoxyethoxy)ethanol and anhydrous chloroform.

  • Cool the flask in an ice bath with stirring.

  • Add thionyl chloride dropwise to the stirred solution from the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

  • Assemble a fractional distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently using an oil bath.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound to assess its purity and identify any impurities.

General Protocol:

  • Injection: A small, diluted sample of the compound in a volatile solvent is injected into the GC.

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of chloroalkanes.

  • Oven Program: A temperature-programmed method is employed, starting at a low temperature and gradually increasing to elute the compound and any potential impurities.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Expected ¹H NMR Chemical Shifts: Based on the general principles of NMR spectroscopy for ethers, the following approximate chemical shifts are expected[4][5][6][7][8]:

  • -OCH₃: A singlet around 3.3-3.4 ppm.

  • -OCH₂CH₂O-: Multiplets in the range of 3.5-3.8 ppm.

  • -CH₂Cl: A triplet around 3.6-3.8 ppm.

Expected ¹³C NMR Chemical Shifts: The expected chemical shifts in the ¹³C NMR spectrum are as follows[5]:

  • -OCH₃: A peak around 59 ppm.

  • -OCH₂CH₂O-: Peaks in the range of 69-72 ppm.

  • -CH₂Cl: A peak around 43 ppm.

Reactivity and Applications in Synthesis

This compound is a bifunctional molecule containing both ether and alkyl chloride functionalities. The primary reactive site for synthetic transformations is the carbon atom bonded to the chlorine, which is electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, where the chloride ion acts as a good leaving group. It can react with a variety of nucleophiles to introduce the 2-(2-methoxyethoxy)ethyl group into other molecules. This is a common strategy in the synthesis of more complex molecules, including those with potential biological activity.

G cluster_reactants Reactants cluster_product Product Target_Compound This compound Substituted_Product Substituted Product Target_Compound->Substituted_Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product

Reactivity in Nucleophilic Substitution.

Examples of nucleophiles that can react with this compound include:

  • Alcohols and Phenols: To form more complex ethers.

  • Amines: To produce secondary or tertiary amines.

  • Thiols: To generate thioethers.

  • Carboxylates: To form esters.

  • Cyanide: To introduce a nitrile group, which can be further elaborated.

While there is no direct evidence in the scientific literature of this compound being used as a key intermediate in the synthesis of specific drugs, its reactive nature makes it a plausible building block for the construction of larger molecules that may be investigated for pharmacological activity.

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature that describes the biological activity of this compound or its interaction with any biological signaling pathways. Its primary relevance to drug development and life sciences research lies in its potential use as a synthetic intermediate.

Conclusion

This compound is a valuable reagent in organic synthesis, characterized by its reactive alkyl chloride group and the solubilizing ether functionalities. This guide has provided a summary of its physicochemical properties, along with protocols for its synthesis, purification, and analysis. Although its direct biological effects are unknown, its utility as a building block for more complex molecules suggests its potential as an intermediate in the development of new chemical entities for research and pharmaceutical applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions and can utilize the provided information for its application in their synthetic endeavors.

References

An In-depth Technical Guide to 1-(2-chloroethoxy)-2-methoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloroethoxy)-2-methoxyethane (CAS No: 52808-36-3), a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical identity, physicochemical properties, and general synthetic approaches. Spectroscopic data, safety information, and its role as a versatile building block for more complex molecules are also discussed. Due to the absence of specific publicly available information linking this intermediate to a final drug product with a known biological activity, this guide presents a generalized experimental workflow for its synthesis in place of a specific signaling pathway.

Chemical Identity and Structure

The compound with the common name 1-(2-chloroethoxy)-2-methoxyethane is unambiguously identified by its IUPAC name and chemical structure.

  • IUPAC Name: 1-(2-chloroethoxy)-2-methoxyethane[1]

  • Synonyms: 2-(2-Methoxyethoxy)ethyl chloride, 1-Chloro-2-(2-methoxyethoxy)ethane[1]

  • CAS Number: 52808-36-3[1]

  • Molecular Formula: C₅H₁₁ClO₂[1]

  • Canonical SMILES: COCCOCCCl[1]

The structure of 1-(2-chloroethoxy)-2-methoxyethane consists of an ethyl ether backbone with a methoxy group at one end and a 2-chloroethyl group attached to the ether oxygen.

G Chemical Structure of 1-(2-chloroethoxy)-2-methoxyethane C1 CH₃ O1 O C1->O1 C2 CH₂ O1->C2 C3 CH₂ C2->C3 O2 O C3->O2 C4 CH₂ O2->C4 C5 CH₂ C4->C5 Cl Cl C5->Cl

Caption: Chemical structure of 1-(2-chloroethoxy)-2-methoxyethane.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 1-(2-chloroethoxy)-2-methoxyethane is presented in the table below. This data is essential for its handling, application in synthesis, and for quality control purposes.

PropertyValueReference(s)
Molecular Weight138.59 g/mol [1]
AppearanceWhite crystalline powder[2]
Boiling Point156 °C at 760 mmHg[2]
Density1.025 g/mL at 25°C[2]
Flash Point44.8 °C[2]
Refractive Index (n20/D)1.41[2]
XLogP30.4[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]

Synthesis and Experimental Protocols

1-(2-chloroethoxy)-2-methoxyethane is a key pharmaceutical intermediate, valued as a building block for more complex active pharmaceutical ingredients (APIs).[2] Its synthesis typically involves the chlorination of the corresponding alcohol, 2-(2-methoxyethoxy)ethanol.

General Experimental Protocol: Chlorination of 2-(2-methoxyethoxy)ethanol

The conversion of 2-(2-methoxyethoxy)ethanol to 1-(2-chloroethoxy)-2-methoxyethane is commonly achieved through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[3] The following is a generalized procedure based on common organic synthesis methodologies for this type of transformation.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottomed flask with a reflux condenser and a dropping funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser, place 2-(2-methoxyethoxy)ethanol dissolved in an anhydrous solvent like chloroform.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Add thionyl chloride dropwise to the stirring solution from the dropping funnel. The reaction is exothermic and produces HCl and SO₂ gas, so proper ventilation and gas trapping are essential.

  • After the addition is complete, allow the mixture to stir at room temperature for a period, followed by gentle refluxing to drive the reaction to completion.

  • After cooling, carefully remove the solvent and excess thionyl chloride using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield 1-(2-chloroethoxy)-2-methoxyethane.

G Generalized Synthesis Workflow for 1-(2-chloroethoxy)-2-methoxyethane cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification reactant1 2-(2-methoxyethoxy)ethanol step1 Dissolve alcohol in anhydrous solvent reactant1->step1 reactant2 Thionyl Chloride (SOCl₂) step3 Slow addition of SOCl₂ reactant2->step3 step2 Cool in ice bath step1->step2 step2->step3 step4 Stir at room temp, then reflux step3->step4 step5 Evaporation of solvent and excess SOCl₂ step4->step5 step6 Vacuum distillation step5->step6 product 1-(2-chloroethoxy)-2-methoxyethane step6->product

Caption: Generalized workflow for the synthesis of 1-(2-chloroethoxy)-2-methoxyethane.

Biological Context and Applications

1-(2-chloroethoxy)-2-methoxyethane is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical products.[2] The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of the 2-(2-methoxyethoxy)ethyl moiety into larger molecules.[3] This is a common strategy in drug design to modify properties such as solubility, bioavailability, and metabolic stability.

Despite its role as a pharmaceutical intermediate, a comprehensive search of publicly available literature did not yield specific examples of approved drugs that are synthesized directly from 1-(2-chloroethoxy)-2-methoxyethane. Consequently, information regarding its involvement in specific biological signaling pathways is not available. Researchers utilizing this intermediate would be developing novel compounds whose biological activities would need to be determined through further studies.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-(2-chloroethoxy)-2-methoxyethane. The following is a summary of available data from public databases.

  • ¹H NMR Spectroscopy: Data available on SpectraBase, recorded on a Varian A-60D instrument.[4]

  • ¹³C NMR Spectroscopy: Data available on SpectraBase.[4]

  • Mass Spectrometry (GC-MS): Data available in the NIST Mass Spectrometry Data Center.[4]

  • IR Spectroscopy: Vapor phase IR spectra are available on SpectraBase.[4]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-chloroethoxy)-2-methoxyethane is classified with the following hazards:

  • Flammable liquid and vapor (H226)[1]

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[1]

Conclusion

1-(2-chloroethoxy)-2-methoxyethane is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly for the introduction of the methoxyethoxyethyl group, makes it a relevant compound for professionals in drug development and chemical research. While its direct biological activity is not documented, its role as a building block for potentially bioactive molecules is significant. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.

References

"2-(2-Methoxyethoxy)ethyl chloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential chemical data for 2-(2-Methoxyethoxy)ethyl chloride, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C5H11ClO2[1][2][3][4][5]
Molecular Weight 138.59 g/mol [1][2][3][4]

Structural and Property Relationship

The chemical identity of a compound is defined by its formula and molecular weight. The following diagram illustrates this fundamental relationship for this compound.

A This compound B Molecular Formula: C5H11ClO2 A->B has C Molecular Weight: 138.59 g/mol A->C has

Caption: Relationship between the compound and its key identifiers.

References

A Comprehensive Technical Guide to the Solubility of 2-(2-Methoxyethoxy)ethyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(2-Methoxyethoxy)ethyl chloride, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the compound's molecular structure and by drawing parallels with structurally similar compounds. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.

Core Concepts: Predicting Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The molecular structure of this compound (C₅H₁₁ClO₂) contains both polar and nonpolar regions, which dictates its solubility behavior. The presence of two ether linkages and a chloro group introduces polarity, while the ethyl and methyl groups contribute to its nonpolar character.

Based on its structure, this compound is expected to be a polar aprotic solvent. The ether oxygens can act as hydrogen bond acceptors, suggesting miscibility with a range of organic solvents. Its solubility will be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

Expected Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility of this compound in various classes of organic solvents. This is a generalized guide, and experimental verification is crucial for specific applications.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, EthanolMiscibleThe hydroxyl group in alcohols can engage in hydrogen bonding with the ether oxygens of this compound. The overall polar nature of both the solute and solvent is similar, promoting miscibility.
Ethers Diethyl ether, THFMiscibleAs a diether itself, this compound shares structural similarities with other ethers. The principle of "like dissolves like" strongly suggests high solubility or miscibility due to similar polarities and the absence of strong, disruptive intermolecular forces.
Ketones AcetoneMiscibleAcetone is a polar aprotic solvent, similar in nature to this compound. The dipole-dipole interactions between the carbonyl group of acetone and the polar C-O and C-Cl bonds of the solute are expected to lead to good solubility.
Halogenated Solvents DichloromethaneSolubleThe presence of a chloro group in this compound suggests favorable interactions with other halogenated solvents through dipole-dipole forces.
Aromatic Hydrocarbons Toluene, BenzeneModerately SolubleThe nonpolar aromatic ring of these solvents will have weaker interactions with the polar part of the this compound molecule. Some solubility is expected due to London dispersion forces with the alkyl chain of the solute.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly SolubleThese are nonpolar solvents. The significant difference in polarity between hexane/heptane and the polar functional groups of this compound will likely result in poor solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is a standard procedure for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled water bath or heating block

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

    • Place a magnetic stir bar in the vial and seal it tightly.

    • Place the vial in a thermostatically controlled bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of a distinct undissolved layer of the solute confirms saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a calibrated pipette.

    • Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., Gas Chromatography).

    • Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing the solubility of this compound, the following diagrams have been created using the DOT language.

G cluster_0 Solubility Prediction Workflow Analyze Molecular Structure Analyze Molecular Structure Identify Functional Groups Identify Functional Groups Analyze Molecular Structure->Identify Functional Groups Assess Polarity Assess Polarity Identify Functional Groups->Assess Polarity Compare with Solvent Properties Compare with Solvent Properties Assess Polarity->Compare with Solvent Properties Predict Qualitative Solubility Predict Qualitative Solubility Compare with Solvent Properties->Predict Qualitative Solubility

Caption: Logical workflow for predicting the solubility of a compound.

G cluster_1 Experimental Solubility Determination Prepare Saturated Solution Prepare Saturated Solution Equilibrate at Constant Temperature Equilibrate at Constant Temperature Prepare Saturated Solution->Equilibrate at Constant Temperature Sample Supernatant Sample Supernatant Equilibrate at Constant Temperature->Sample Supernatant Dilute Sample Dilute Sample Sample Supernatant->Dilute Sample Analyze by GC Analyze by GC Dilute Sample->Analyze by GC Calculate Solubility Calculate Solubility Analyze by GC->Calculate Solubility

Caption: Step-by-step experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, the experimental protocol outlined should be followed to obtain precise and reliable solubility data.

In-Depth Technical Guide: Stability and Storage of 2-(2-Methoxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Methoxyethoxy)ethyl chloride (CAS No. 52808-36-3). Understanding these parameters is critical for ensuring the integrity of the compound in research and development applications, maintaining safety in the laboratory, and obtaining reliable results in experimental procedures.

Chemical and Physical Properties

This compound is a colorless liquid classified as a chloroalkyl ether. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C5H11ClO2
Molecular Weight 138.59 g/mol
Appearance Colorless liquid
Boiling Point 156 °C at 760 mmHg
Flash Point 44.8 °C
Density 1.025 g/cm³
Vapor Pressure 3.8 mmHg at 25°C

Stability Profile

Under normal laboratory conditions, this compound is considered to be stable. However, its stability can be influenced by various environmental factors.

General Stability: The compound is stable under recommended storage conditions. It is a flammable liquid and vapor, indicating a potential for instability in the presence of ignition sources.

Hydrolytic Stability: As a beta-chloroalkyl ether, this compound is expected to be relatively stable to hydrolysis under neutral pH conditions at ambient temperature. Ether linkages are generally resistant to hydrolysis.

Thermal Stability: The compound can decompose at elevated temperatures. Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.

Oxidative Stability: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and decomposition.

While general stability information is available, quantitative data from forced degradation studies (e.g., degradation rates under specific pH, temperature, or light conditions) are not publicly documented.

Potential Decomposition Pathway

The primary non-thermal decomposition pathway of concern for chloroalkyl ethers is hydrolysis, although this is generally slow for beta-ethers. The following diagram illustrates a hypothetical hydrolysis pathway.

Hypothetical Hydrolysis of this compound reactant This compound water H₂O reactant->water product1 2-(2-Methoxyethoxy)ethanol water->product1 Hydrolysis product2 HCl water->product2

Caption: Hypothetical hydrolysis pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and safety of this compound.

Storage Conditions
ParameterRecommendation
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.
Ventilation Store in a well-ventilated area.
Container Keep containers tightly closed.
Ignition Sources Keep away from heat, sparks, and open flames.
Incompatible Materials Store away from strong oxidizing agents.
Handling Procedures

The following flowchart outlines the recommended procedures for handling this compound safely.

Recommended Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Consult Safety Data Sheet (SDS) ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood dispense Dispense liquid carefully fume_hood->dispense avoid_contact Avoid contact with skin and eyes dispense->avoid_contact non_sparking Use non-sparking tools dispense->non_sparking seal Tightly seal container avoid_contact->seal non_sparking->seal store Return to proper storage seal->store waste Dispose of waste appropriately cleanup Clean work area waste->cleanup

Caption: Recommended workflow for handling this compound.

Material Compatibility

Specific studies on the compatibility of this compound with various laboratory materials are not widely published. However, based on the properties of similar chlorinated ethers, the following general guidelines can be considered:

  • Metals: Should be compatible with stainless steel and glass-lined reactors. Avoid reactive metals.

  • Plastics and Elastomers: Compatibility with plastics and elastomers should be verified for specific applications, as solvents can cause some materials to swell, soften, or degrade. Materials such as PTFE and Viton® are often suitable for handling chlorinated compounds, but testing is recommended.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assay methods for this compound are not found in the public domain, a general approach to a forced degradation study can be outlined based on established scientific principles and regulatory guidelines (e.g., ICH Q1A).

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Workflow:

General Workflow for a Forced Degradation Study cluster_stress Stress Conditions cluster_outcome Data Analysis & Method Development start Prepare solutions of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to thermal Thermal Stress (e.g., 60°C) start->thermal Expose to photo Photolytic Stress (e.g., ICH light conditions) start->photo Expose to analysis Analyze samples by a suitable separation technique (e.g., GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify Identify and characterize degradation products analysis->identify pathway Propose degradation pathways identify->pathway method_dev Develop and validate a stability-indicating method identify->method_dev

Caption: General experimental workflow for conducting a forced degradation study.

Methodology Outline:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).

    • Basic: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

    • Oxidative: Treat with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal: Expose the solid or a solution to elevated temperatures.

    • Photolytic: Expose the sample to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points for each stress condition.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a high-resolution separation technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compound and any degradation products.

  • Method Validation: Once degradation products are identified, develop and validate an analytical method to quantify the parent compound and key degradants.

This systematic approach allows for a thorough understanding of the compound's stability profile.

An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethyl Chloride vs. 2-Methoxyethoxymethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of reagents for alkylation and functional group protection is paramount. This technical guide provides a comprehensive comparison of two structurally related yet functionally distinct chloroalkyl ethers: 2-(2-Methoxyethoxy)ethyl chloride and 2-methoxyethoxymethyl chloride (MEM-Cl). While both molecules feature a methoxyethoxy moiety, their chemical reactivity, applications, and handling considerations differ significantly. This document details their chemical properties, synthesis protocols, reaction mechanisms, and safety profiles, offering a clear framework for researchers to select the appropriate reagent for their specific synthetic challenges.

Introduction and Core Chemical Differences

At first glance, this compound and 2-methoxyethoxymethyl chloride (MEM-Cl) appear similar. However, the placement of the chlorine atom in relation to the ether linkages dictates their fundamental chemical nature and utility in synthesis.

  • 2-Methoxyethoxymethyl Chloride (MEM-Cl) is an α-chloro ether, specifically a chloromethyl ether. The chlorine atom is attached to a carbon that is also bonded to an oxygen atom. This structure renders it a highly reactive electrophile and the premier reagent for introducing the 2-methoxyethoxymethyl (MEM) protecting group onto alcohols.[1][2] The MEM group is an acetal, known for its distinct stability profile and unique deprotection conditions.[3][4]

  • This compound is a chloroalkane with an ether linkage. The chlorine atom is on a terminal ethyl group, separated from the nearest ether oxygen by a carbon atom. This classifies it as a primary alkyl halide. Its reactivity is typical of such compounds, primarily serving as an alkylating agent to introduce a 2-(2-methoxyethoxy)ethyl group via nucleophilic substitution.[5][6]

This guide will dissect these differences through a detailed examination of their properties, synthesis, applications, and safety.

Comparative Chemical and Physical Properties

A summary of the key physical and chemical properties is essential for laboratory use, including reaction setup and purification. The data below has been aggregated from various chemical suppliers and databases.

Property2-Methoxyethoxymethyl Chloride (MEM-Cl) This compound
Structure MEM-Cl Structurethis compound Structure
CAS Number 3970-21-6[1]52808-36-3[7]
Molecular Formula C₄H₉ClO₂[2]C₅H₁₁ClO₂[5]
Molecular Weight 124.56 g/mol [1]138.59 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[2]Clear, colorless to yellowish liquid[5]
Boiling Point 50-52 °C @ 13 mmHg[8]169 °C @ 744 Torr[6]
Density 1.091 - 1.094 g/mL at 25 °C[1][8]~1.056 g/cm³[6]
Solubility Soluble in common organic solvents; hydrolyzes in water.[2]Soluble in various organic solvents.
Primary Function Protecting group reagent (for alcohols)[1]Alkylating agent[5]

Synthesis and Manufacturing Protocols

The synthesis of these two compounds reflects their structural differences. MEM-Cl is typically prepared by chloromethylation, while this compound is formed by chlorination of the corresponding alcohol.

Synthesis of 2-Methoxyethoxymethyl Chloride (MEM-Cl)

The classical synthesis involves the reaction of 2-methoxyethanol with a formaldehyde source (like paraformaldehyde or s-trioxane) and anhydrous hydrogen chloride.[9]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Methoxyethanol P1 Mix 2-Methoxyethanol and Paraformaldehyde R1->P1 R2 Paraformaldehyde R2->P1 R3 Anhydrous HCl (gas) P2 Cool mixture and bubble dry HCl gas through it R3->P2 P1->P2 P3 Stir until solution becomes clear P2->P3 P4 Purify via vacuum fractional distillation P3->P4 Prod 2-Methoxyethoxymethyl Chloride (MEM-Cl) P4->Prod

Experimental Protocol: Synthesis of 2-Methoxyethoxymethyl Chloride [8]

  • Preparation: In a flask equipped with a stirrer and a gas inlet tube, combine 2-methoxyethanol (152 g) and s-trioxane (66 g).

  • Reaction: Cool the mixture and begin bubbling a stream of dry hydrogen chloride (HCl) gas through it with continuous stirring. Maintain cooling to control the exothermic reaction.

  • Monitoring: Continue the HCl stream until the mixture becomes a clear, homogeneous solution, indicating the reaction is complete.

  • Workup: Dilute the resulting solution with pentane (900 mL). Dry the organic phase over anhydrous magnesium sulfate (100 g) for 3 hours at 5 °C.

  • Purification: Filter off the drying agent and evaporate the pentane under reduced pressure. The residue is then purified by fractional distillation in a vacuum to yield pure MEM-Cl.[8]

Synthesis of this compound

This compound is typically synthesized by treating 2-(2-methoxyethoxy)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride.[5]

Experimental Protocol: Synthesis of this compound This is a representative protocol based on the common conversion of alcohols to alkyl chlorides.

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 2-(2-methoxyethoxy)ethanol.

  • Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the addition funnel with stirring. A typical molar ratio is 1.2 equivalents of thionyl chloride to 1 equivalent of the alcohol.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux until the evolution of gas ceases.

  • Purification: Carefully cool the reaction mixture. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Reactivity, Mechanisms, and Applications

The distinct structures of the two compounds lead to vastly different applications in drug development and organic synthesis.

2-Methoxyethoxymethyl Chloride (MEM-Cl): A Versatile Protecting Group

The primary role of MEM-Cl is to introduce the MEM protecting group for hydroxyl functions.[2] The resulting MEM ether is stable to a wide range of conditions, including strong bases, organometallic reagents, and many oxidizing/reducing agents.[3]

Protection of Alcohols: The protection is typically achieved by deprotonating the alcohol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by reaction with MEM-Cl.[1]

// Nodes ROH [label="R-OH (Alcohol)", shape=plaintext]; MEMCl [label="MEM-Cl", shape=plaintext]; Base [label="DIPEA (Base)", shape=plaintext]; RO_minus [label="R-O⁻ (Alkoxide)", shape=plaintext, fontcolor="#EA4335"]; Protected [label="R-O-MEM (MEM Ether)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[Transition State]", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#5F6368"]; BaseH [label="DIPEA-H⁺", shape=plaintext]; Chloride [label="Cl⁻", shape=plaintext];

// Edges ROH -> RO_minus [label=" Deprotonation", color="#EA4335"]; Base -> ROH [style=invis]; RO_minus -> Intermediate [label=" SN2 Attack", color="#34A853"]; MEMCl -> Intermediate; Intermediate -> Protected; Intermediate -> Chloride [style=dashed, label=" Cl⁻ leaves"]; Base -> BaseH [style=invis]; // for positioning } .dot Caption: Mechanism of alcohol protection using MEM-Cl and a base.

Experimental Protocol: MEM Protection of a Primary Alcohol [3]

  • Setup: To a solution of the alcohol (e.g., 40 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (60 mmol).

  • Reaction: Add 2-methoxyethoxymethyl chloride (MEM-Cl) (60 mmol) to the solution at room temperature (25 °C).

  • Monitoring: Stir the reaction mixture for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water (30 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude MEM-protected alcohol, which can be further purified by column chromatography.

Deprotection of MEM Ethers: A key advantage of the MEM group over the simpler methoxymethyl (MOM) group is its lability towards Lewis acids.[3][4] The additional ether oxygen in the MEM group can form a bidentate chelate with a Lewis acid (e.g., ZnBr₂, TiCl₄), significantly facilitating cleavage under milder conditions than those required for MOM ethers.[3] Deprotection can also be achieved with Brønsted acids.[1]

// Nodes MEM_Ether [label="R-O-MEM", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Lewis_Acid [label="Lewis Acid (e.g., ZnBr₂)", shape=plaintext]; Chelate [label="Bidentate Chelate\nIntermediate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Oxonium [label="Oxocarbenium Ion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="R-OH (Alcohol)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous\nWorkup", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MEM_Ether -> Chelate [label=" Coordination", color="#EA4335"]; Lewis_Acid -> Chelate; Chelate -> Oxonium [label=" C-O Bond\nCleavage", color="#34A853"]; Chelate -> Alcohol [style=dashed, label=" Alcohol\nReleased"]; Oxonium -> Workup; Workup -> Alcohol [style=invis]; // for final product alignment } .dot Caption: Chelation-assisted cleavage of a MEM ether by a Lewis acid.

This compound: A Glycol Ether Alkylating Agent

This reagent's primary function is to introduce the CH₂CH₂OCH₂CH₂OCH₃ chain onto nucleophiles. Its reactivity is that of a standard primary alkyl chloride, participating in Sₙ2 reactions.[5]

Applications:

  • Synthesis of Intermediates: It is used to synthesize molecules containing the diethylene glycol monomethyl ether moiety. This structure can improve the solubility or pharmacokinetic properties of a drug candidate.

  • Derivatization: It can react with nucleophiles like amines, phenols, or thiols to form more complex ethers, amines, and thioethers.[5]

  • Polymer Chemistry: This functional group can be incorporated into polymers to modify their properties.

Experimental Protocol: N-Alkylation using this compound

  • Setup: In a suitable solvent like DMF or acetonitrile, dissolve the amine substrate (1 equivalent) and a non-nucleophilic base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents).

  • Reaction: Add this compound (1.1 equivalents) to the mixture.

  • Heating: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by partitioning between water and an organic solvent (like ethyl acetate), followed by drying and evaporation of the organic layer. Further purification can be achieved by column chromatography or distillation.

Comparative Summary and Selection Guide

The choice between these two reagents is dictated entirely by the desired synthetic transformation.

Feature2-Methoxyethoxymethyl Chloride (MEM-Cl) This compound
Reactive Center Chloromethyl group (α-chloro ether)Chloroethyl group (primary alkyl halide)
Primary Use Reagent for MEM protection of alcohols.Alkylation with a CH₂CH₂OCH₂CH₂OCH₃ group.
Key Reaction Forms an acetal (MEM ether).Forms a simple ether, amine, etc., via Sₙ2.
Cleavage The resulting MEM group is cleaved by acid (Brønsted or Lewis).[1]The introduced ether chain is stable and generally not cleaved.[10]
Analogy Functionally similar to MOM-Cl, but with different deprotection lability.[4]Functionally similar to other primary alkyl halides like ethyl bromide.

G Start What is the synthetic goal? Q1 Temporarily mask a hydroxyl group? Start->Q1 Protection Q2 Permanently add a -(CH₂)₂O(CH₂)₂OCH₃ group? Start->Q2 Alkylation Use_MEMCl Use 2-Methoxyethoxymethyl Chloride (MEM-Cl) Q1->Use_MEMCl Yes Use_Alkylating Use 2-(2-Methoxyethoxy)ethyl Chloride Q2->Use_Alkylating Yes End Proceed with Synthesis Use_MEMCl->End Use_Alkylating->End

Safety and Handling

Both compounds are hazardous chemicals and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Information2-Methoxyethoxymethyl Chloride (MEM-Cl) This compound
GHS Pictograms Flammable, Health Hazard, Irritant[1]Data not consistently available, but assumed to be an irritant and potentially harmful.
Hazard Statements H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]General hazards for alkyl chlorides apply: may be harmful if swallowed or inhaled, causes skin and eye irritation.
Key Risks As a chloroalkyl ether, it is a potent alkylating agent and should be handled as a suspected carcinogen .[1] The closely related chloromethyl methyl ether is a known human carcinogen.[4]Less reactive than MEM-Cl, but still an alkylating agent. Can release HCl upon contact with water.[5]
Storage Store at -20°C under nitrogen. Moisture sensitive.[2]Store in a cool, dry, well-ventilated area away from incompatible substances.
Handling Use in a fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. Stable under normal conditions but moisture sensitive.[2]Standard precautions for handling alkyl halides. Avoid contact with skin, eyes, and clothing.

Conclusion

While this compound and 2-methoxyethoxymethyl chloride share a common structural motif, they are not interchangeable. Their utility is defined by the position of the reactive chloride atom.

  • 2-Methoxyethoxymethyl chloride (MEM-Cl) is a specialized reagent for the protection of alcohols , forming an acid-labile MEM ether. Its unique chelation-assisted cleavage by Lewis acids makes it a valuable tool in multi-step synthesis, offering an advantage over similar protecting groups like MOM.

  • This compound functions as a standard primary alkylating agent . It is used to introduce a permanent diethylene glycol monomethyl ether side chain, often to modify the physical or biological properties of a molecule.

A thorough understanding of these fundamental differences is crucial for researchers in drug development and chemical synthesis to design efficient, safe, and successful synthetic routes.

References

An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Methoxyethoxy)ethyl chloride, with the CAS number 52808-36-3, is a bifunctional organic molecule that serves as a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its structure, featuring a flexible and hydrophilic di-ether linkage terminating in a reactive chloride, makes it a valuable building block for the introduction of polyethylene glycol (PEG)-like chains. Such modifications can enhance the pharmacokinetic properties of drug candidates, including solubility and in vivo stability. This guide provides a comprehensive overview of its commercial availability, key chemical properties, synthesis, and potential applications for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-(2-chloroethoxy)-2-methoxyethane, is a white crystalline powder under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, compiled from various suppliers and chemical databases.

PropertyValueReferences
CAS Number 52808-36-3[1]
Molecular Formula C5H11ClO2[1]
Molecular Weight 138.59 g/mol [1]
Boiling Point 156 °C at 760 mmHg[1]
Density 1.025 g/mL at 25°C[1]
Flash Point 44.8 °C[1]
Refractive Index n20/D 1.41[1]

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers that cater to the research and pharmaceutical industries. The compound is typically offered in various purities and quantities, from milligrams to kilograms. Below is a summary of some of the key suppliers and their offerings.

SupplierAvailable QuantitiesPurity
Sigma-Aldrich 100 mg - 10 gInformation not specified
Alfa Chemistry CustomInformation not specified
BLD Pharm CustomInformation not specified
Pharmaffiliates CustomInformation not specified
iChemical CustomInformation not specified
ChemWhat CustomInformation not specified
EON Biotech Custom98.00%

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in publicly available literature. However, a common and analogous method for the preparation of similar chloroalkanes from their corresponding alcohols is through treatment with a chlorinating agent. A plausible synthetic route would involve the reaction of 2-(2-methoxyethoxy)ethanol with thionyl chloride (SOCl2), often in the presence of a base like pyridine to neutralize the HCl byproduct. This reaction is a standard procedure for converting primary alcohols to alkyl chlorides.

The reactivity of this compound is primarily dictated by the terminal alkyl chloride. This functional group is susceptible to nucleophilic substitution reactions (SN2), allowing for the covalent attachment of the methoxyethoxyethyl moiety to a variety of substrates, such as amines, alcohols, and thiols. This reactivity is central to its utility as a building block in organic synthesis.

Experimental Protocols

While specific experimental protocols for the use of this compound are not abundant in the literature, a general procedure for a nucleophilic substitution reaction can be outlined. The following is a representative protocol for the etherification of a phenol, a common transformation in drug synthesis.

General Protocol for the Etherification of a Phenol:

  • Dissolution: Dissolve the phenolic substrate and a slight molar excess of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to the reaction mixture. The base is crucial for deprotonating the phenol, thereby activating it for nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired ether.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry is as a chemical intermediate.[1] The incorporation of short, flexible ether chains can modulate the physicochemical properties of a molecule. These modifications can lead to improved solubility, reduced aggregation, and altered metabolic stability, all of which are critical parameters in drug design.

While specific examples of marketed drugs containing the 2-(2-methoxyethoxy)ethyl moiety derived directly from this chloride are not readily identifiable, the use of similar flexible linkers is a common strategy in medicinal chemistry.[2][3] For instance, in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload or the E3 ligase ligand is of critical importance for the overall efficacy of the therapeutic.[2][3] The 2-(2-methoxyethoxy)ethyl group represents a simple, non-cleavable, and hydrophilic linker element.

Signaling Pathways and Biological Activity

There is currently no publicly available information that directly links this compound to any specific signaling pathways or details its biological activity. Its role appears to be exclusively that of a synthetic building block, where the resulting ether linkage is generally considered to be metabolically stable and biologically inert. The impact on the biological activity of the final molecule is therefore a consequence of the overall change in the molecule's properties rather than a direct interaction of the linker itself.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the safety data sheets for structurally related compounds such as 2-methoxyethoxymethyl chloride and other chlorinated ethers, it should be handled with caution in a well-ventilated fume hood.[4][5][6][7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[4][8] It is also potentially flammable.[5][8]

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

G 2-(2-Methoxyethoxy)ethanol 2-(2-Methoxyethoxy)ethanol This compound This compound 2-(2-Methoxyethoxy)ethanol->this compound Reaction SOCl2 Thionyl Chloride SOCl2->this compound Reagent Pyridine Pyridine Pyridine->this compound Base

Figure 1: A conceptual workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenol_Substrate Phenolic Substrate Reaction Nucleophilic Substitution (SN2) Phenol_Substrate->Reaction Chloride 2-(2-Methoxyethoxy)ethyl chloride Chloride->Reaction Base Base (e.g., K2CO3) Base->Reaction Ether_Product Phenolic Ether Product Reaction->Ether_Product

Figure 2: A logical diagram illustrating a typical nucleophilic substitution reaction.

References

Methodological & Application

Synthesis of Ethers Using 2-(2-Methoxyethoxy)ethyl Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the synthesis of ethers utilizing 2-(2-Methoxyethoxy)ethyl chloride. This guide focuses on the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its broad applicability in the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. This compound, with its primary chloride, is an excellent substrate for this reaction, enabling the introduction of the 2-(2-methoxyethoxy)ethyl moiety into a wide range of molecules. This functional group can enhance the pharmacokinetic properties of drug candidates by increasing their solubility and modulating their lipophilicity.

General Reaction Scheme

The general reaction for the synthesis of ethers using this compound is depicted below. An alcohol or phenol is deprotonated by a suitable base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.

Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Alkoxide/Phenoxide) ROH->Alkoxide + Base Base Base Salt Salt Base->Salt Chloride Cl-CH₂CH₂OCH₂CH₂OCH₃ (this compound) Ether R-O-CH₂CH₂OCH₂CH₂OCH₃ (Ether Product) Chloride->Ether Alkoxide->Ether + Cl-CH₂CH₂OCH₂CH₂OCH₃(SN2 Reaction)

Caption: General workflow of the Williamson ether synthesis.

Key Experimental Parameters and Optimization

Several factors influence the success and yield of the Williamson ether synthesis. Careful consideration of these parameters is crucial for optimal results.

ParameterRecommended ConditionsNotes
Substrate (Alcohol/Phenol) Primary and secondary alcohols, phenolsTertiary alcohols are prone to elimination reactions and are generally not suitable.
Base Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH)The choice of base depends on the pKa of the alcohol/phenol. Stronger bases like NaH are suitable for alcohols, while weaker bases like K₂CO₃ are often sufficient for phenols.
Solvent Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF)Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1]
Temperature 50 - 100 °CThe reaction temperature may need to be optimized depending on the reactivity of the substrates.[1]
Reaction Time 1 - 8 hoursReaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Stoichiometry Slight excess of the alkyl halideUsing a slight excess of this compound can help drive the reaction to completion.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative aryl and alkyl ethers using this compound.

Protocol 1: Synthesis of 1-(2-(2-Methoxyethoxy)ethoxy)-4-nitrobenzene

This protocol details the synthesis of an aryl ether using 4-nitrophenol as the starting material.

Materials:

  • 4-Nitrophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Expected Yield: 85-95%

Protocol 2: Synthesis of 1-(2-(2-Methoxyethoxy)ethoxy)ethane

This protocol describes the synthesis of a simple alkyl ether using ethanol.

Materials:

  • Ethanol, absolute

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir for 6 hours, monitoring by GC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to obtain the pure ether.

Expected Yield: 60-75%

Application in Drug Discovery: A Workflow for Receptor Binding Assay Compound Synthesis

Ethers containing the 2-(2-methoxyethoxy)ethyl moiety are often synthesized as part of a larger drug discovery campaign. This workflow illustrates the synthesis of a potential ligand and its subsequent use in a receptor binding assay to determine its affinity for a target receptor.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Potential Ligand cluster_assay Receptor Binding Assay Start Phenolic Precursor (e.g., 4-Hydroxyphenylacetic acid) Reaction Williamson Ether Synthesis with this compound Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Final Ether Compound (Potential Ligand) Characterization->Final_Compound Incubation Incubation (Receptor + Radiolabeled Ligand + Test Compound) Final_Compound->Incubation Test Compound Assay_Prep Assay Preparation (Receptor, Radiolabeled Ligand) Assay_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Radioactivity Separation->Detection Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) Detection->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

This workflow highlights the critical role of synthetic chemistry in providing novel compounds for biological screening. The synthesized 2-(2-methoxyethoxy)ethyl ethers can be evaluated for their binding affinity to a specific biological target, such as a G-protein coupled receptor (GPCR) or a kinase.[2] The data obtained from such assays, like the IC₅₀ or Kᵢ values, are essential for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.

References

Application Notes and Protocols: 2-(2-Methoxyethoxy)ethyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-methoxyethoxy)ethyl chloride as a versatile alkylating agent in organic synthesis. This reagent is particularly useful for the introduction of the 2-(2-methoxyethoxy)ethyl (MEE) group onto various nucleophiles, a moiety that can modify the physicochemical properties of parent molecules, such as solubility and lipophilicity, which is of significant interest in drug development.[1]

Physicochemical Properties

This compound, also known as 1-(2-chloroethoxy)-2-methoxyethane, is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 52808-36-3[2]
Molecular Formula C₅H₁₁ClO₂[2]
Molecular Weight 138.59 g/mol [2]
Boiling Point 156 °C at 760 mmHg[1]
Density 1.025 g/cm³ at 25°C[1]
Flash Point 44.8 °C[1]
Refractive Index n20/D 1.41[1]
Appearance White crystalline powder[1]

Applications in Organic Synthesis

This compound is an effective alkylating agent for a variety of nucleophiles, including phenols, amines, and thiols. The introduction of the MEE group can enhance the aqueous solubility of molecules, a desirable property for bioactive compounds.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound is a common application, notably in the synthesis of pharmaceutical intermediates. A prominent example is the synthesis of a precursor to Erlotinib, an EGFR inhibitor used in cancer therapy.

Table 2: O-Alkylation of Phenols - Reaction Conditions

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
3,4-dihydroxybenzoateK₂CO₃DMF80-1002>90
General PhenolK₂CO₃ or Cs₂CO₃DMF or Acetonitrile60-1002-1280-95

Experimental Protocol: General Procedure for O-Alkylation of a Phenol

  • To a solution of the phenol (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.5 M) is added potassium carbonate (1.5 equiv.).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 equiv.) is added dropwise to the suspension.

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired O-alkylated product.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound provides access to a range of substituted amines. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride formed.

Table 3: N-Alkylation of Amines - Representative Conditions

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃ or Et₃NAcetonitrile or DMF25-606-1875-90
AnilineCs₂CO₃DMF50-8012-2470-85
PiperidineK₂CO₃Acetonitrile25-504-1280-95

Experimental Protocol: General Procedure for N-Alkylation of an Amine

  • To a solution of the amine (1.0 equiv.) in anhydrous acetonitrile (0.5 M) is added potassium carbonate (2.0 equiv.).

  • This compound (1.1 equiv.) is added to the suspension.

  • The reaction mixture is stirred at 50 °C for 12-18 hours.

  • The reaction is monitored by TLC for the disappearance of the starting amine.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the N-alkylated amine.

S-Alkylation of Thiols

Thiols can be readily S-alkylated using this compound in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

Table 4: S-Alkylation of Thiols - Representative Conditions

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF or Ethanol25-502-6>90
Benzyl mercaptanNaHTHF0-251-3>95

Experimental Protocol: General Procedure for S-Alkylation of a Thiol

  • To a solution of the thiol (1.0 equiv.) in anhydrous DMF (0.5 M) is added potassium carbonate (1.5 equiv.).

  • The mixture is stirred at room temperature for 20 minutes.

  • This compound (1.1 equiv.) is added dropwise.

  • The reaction is stirred at room temperature for 3-5 hours and monitored by TLC.

  • After completion, the reaction is diluted with water and extracted with diethyl ether (3 x 15 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude thioether is purified by column chromatography if necessary.

Deprotection of the 2-(2-Methoxyethoxy)ethyl (MEE) Group

The MEE group can be cleaved under acidic conditions to regenerate the parent hydroxyl, amino, or thiol group.

Experimental Protocol: Deprotection of a MEE Ether

  • The MEE-protected compound (1.0 equiv.) is dissolved in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).

  • The solution is stirred at room temperature or gently heated (40-50 °C) for 2-8 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried, and concentrated to give the deprotected product.

Visualizations

Caption: General Sₙ2 mechanism for alkylation.

Alkylation_Workflow Start Start: Nucleophile, Base, Solvent AddReagent Add this compound Start->AddReagent Reaction Reaction (Heat/Stir) AddReagent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for alkylation.

Applications Reagent This compound Alkylation Alkylation Agent Reagent->Alkylation O_Alk O-Alkylation (Phenols) Alkylation->O_Alk N_Alk N-Alkylation (Amines) Alkylation->N_Alk S_Alk S-Alkylation (Thiols) Alkylation->S_Alk Pharma Pharmaceutical Synthesis (e.g., Erlotinib precursor) O_Alk->Pharma DrugDev Drug Development (Solubility Modification) N_Alk->DrugDev S_Alk->DrugDev Pharma->DrugDev

Caption: Applications of the alkylating agent.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(2-Methoxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)ethyl chloride is a versatile bifunctional reagent utilized in organic synthesis, particularly in the construction of molecules incorporating a flexible and hydrophilic diethylene glycol monomethyl ether moiety. This unit is frequently employed in medicinal chemistry and materials science to enhance aqueous solubility, improve pharmacokinetic profiles of drug candidates, and create functionalized polyethylene glycol (PEG) derivatives. This document provides detailed protocols for the nucleophilic substitution of the chloride in this compound with various nucleophiles, including alcohols, phenols, amines, and thiols.

Chemical Properties and Reactivity

Molecular Formula: C₅H₁₁ClO₂ Molecular Weight: 138.59 g/mol Boiling Point: 156 °C at 760 mmHg[1][2] Density: 1.025 g/cm³[1][2]

This compound is a primary alkyl chloride, making it a suitable substrate for Sₙ2 reactions. The ether linkages within the molecule are stable under typical nucleophilic substitution conditions. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

Safety, Handling, and Disposal

This compound should be handled with caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. All waste containing this reagent should be disposed of according to institutional and local regulations for hazardous organic waste.

Experimental Protocols

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide.[3][4][5][6][7] This protocol is applicable to a wide range of primary and secondary alcohols, as well as phenols.

General Protocol for Ether Synthesis:

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base (1.0-1.2 eq.), such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add this compound (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 2 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Table 1: Representative Reaction Conditions and Yields for Ether Synthesis

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF8012>90 (estimated)
4-MethoxyphenolK₂CO₃AcetonitrileReflux8>90 (estimated)
Benzyl alcoholNaHTHF606>85 (estimated)
Cyclohexanolt-BuOKTHF701870-80 (estimated)

Note: The yields provided are estimates based on typical Williamson ether syntheses and may vary depending on the specific substrate and reaction conditions.

Amine Synthesis

The N-alkylation of primary and secondary amines with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, because the product amine can be more nucleophilic than the starting amine.[8][9][10][11][12] To favor mono-alkylation, it is often necessary to use a large excess of the amine or to employ protecting group strategies.

General Protocol for Amine Synthesis:

  • Reaction Setup: In a sealed tube or pressure vessel, combine the primary or secondary amine (2.0-5.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as ethanol, acetonitrile, or DMF.

  • Add a non-nucleophilic base (1.0-1.5 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the HCl generated during the reaction.

  • Reaction: Heat the mixture to a temperature between 80-130 °C. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation to isolate the desired N-alkylated amine.

Table 2: Representative Reaction Conditions and Yields for Amine Synthesis

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1002460-70 (estimated)
PiperidineEt₃NAcetonitrile8012>80 (estimated)
MorpholineK₂CO₃EthanolReflux18>85 (estimated)
BenzylamineNone (excess amine)Ethanol901650-60 (estimated)

Note: The yields are estimates and can be highly dependent on the stoichiometry and reaction conditions to control over-alkylation.

Thioether Synthesis

The synthesis of thioethers from thiols and alkyl halides is generally a high-yielding reaction due to the excellent nucleophilicity of the thiolate anion.

General Protocol for Thioether Synthesis:

  • Thiolate Formation: Dissolve the thiol (1.0 eq.) in a suitable solvent like ethanol, methanol, or DMF.

  • Add a base (1.0-1.1 eq.), such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt), to generate the thiolate in situ. Stir for 15-30 minutes at room temperature.

  • Nucleophilic Substitution: Add this compound (1.0-1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation to obtain the pure thioether.

Table 3: Representative Reaction Conditions and Yields for Thioether Synthesis

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanol254>95 (estimated)
Benzyl mercaptanK₂CO₃DMF406>90 (estimated)
1-DodecanethiolNaOEtEthanol508>95 (estimated)
Cysteine derivative (protected)Et₃NAcetonitrile251280-90 (estimated)

Note: The yields provided are estimates based on typical thioether syntheses.

Visualizations

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Reagent This compound Reaction_Vessel Reaction (Heating/Stirring) Reagent->Reaction_Vessel Nucleophile Nucleophile (ROH, RNHR', RSH) Base Base (NaH, K2CO3, etc.) Nucleophile->Base Deprotonation Base->Reaction_Vessel Solvent Anhydrous Solvent (THF, DMF, etc.) Solvent->Reaction_Vessel Quench Quenching Reaction_Vessel->Quench Reaction Mixture Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols: The Use of 2-(2-Methoxyethoxy)ethyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-methoxyethoxy)ethyl chloride as a key reagent in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols, quantitative data, and diagrams to illustrate its application in the development of active pharmaceutical ingredients (APIs).

Introduction

This compound, also known as 1-chloro-2-(2-methoxyethoxy)ethane, is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring a reactive chloride and a hydrophilic ether chain, makes it an ideal building block for introducing the 2-(2-methoxyethoxy)ethyl moiety into target molecules. This group can modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.

One of the most significant applications of this class of reagents is in the synthesis of piperazine derivatives. Substituted piperazines are a common scaffold in a wide range of pharmaceuticals, including antipsychotics, antihistamines, and antianginal drugs. The introduction of a methoxyethoxyethyl side chain can influence the drug's interaction with its biological target and improve its overall suitability as a therapeutic agent.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as an alkylating agent. It readily reacts with nucleophiles such as amines and alcohols to form new carbon-nitrogen or carbon-oxygen bonds, respectively.

Synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine

A prominent example of the use of a structurally similar chloroalkoxyethane is in the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a key intermediate in the manufacturing of the atypical antipsychotic drug, Quetiapine. The following protocol is adapted from established industrial processes and demonstrates the N-alkylation of piperazine.

Reaction Scheme:

cluster_0 Alkylation of Piperazine Piperazine Piperazine Product 1-[2-(2-Methoxyethoxy)ethyl]piperazine Piperazine->Product Reagent This compound Reagent->Product Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetonitrile)

Alkylation of Piperazine.

Experimental Protocol: Synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine

This protocol describes a general method for the mono-N-alkylation of piperazine with this compound.

Materials:

  • Piperazine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (2.0 equivalents) and potassium carbonate (1.5 equivalents) to acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 1-[2-(2-methoxyethoxy)ethyl]piperazine as a colorless to pale yellow oil.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of piperazine derivatives based on analogous reactions.[1][2]

ParameterValue
Molar Ratio (Piperazine:Chloride)2:1
Molar Ratio (Base:Chloride)1.5:1
SolventAcetonitrile
Reaction Temperature80-85 °C
Reaction Time5-8 hours
Typical Yield 75-85%
Purity (by GC) >98%

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate using this compound.

G start Start reaction Reaction: - Piperazine - this compound - Base - Solvent start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Work-up: - Filtration - Solvent Removal monitoring->workup Reaction Complete extraction Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification (Vacuum Distillation) drying->purification product Final Product: 1-[2-(2-Methoxyethoxy)ethyl]piperazine purification->product

Synthesis and Purification Workflow.

Relevance to Signaling Pathways in Drug Action

While this compound itself is not biologically active, the "methoxyethoxyethyl" moiety it introduces can be found in a number of active pharmaceutical ingredients. The overall structure of the final drug molecule determines its biological target and the signaling pathways it modulates.

For instance, Quetiapine, which contains a hydroxyethoxyethyl side chain on a piperazine ring, acts as an antagonist at multiple neurotransmitter receptors in the brain, including:

  • Serotonin 5-HT₂A receptors: Antagonism of these receptors is a key mechanism of action for many atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia.

  • Dopamine D₂ receptors: Blockade of these receptors is the primary mechanism for the antipsychotic effects of both typical and atypical antipsychotics.

The specific side chain on the piperazine ring can influence the binding affinity and selectivity of the drug for these and other receptors, thereby fine-tuning its therapeutic effects and side-effect profile. The introduction of the methoxyethoxyethyl group can therefore be a critical step in the design of new drugs targeting these and other signaling pathways.

Signaling Pathway Diagram (Example: Dopamine D2 Receptor Antagonism)

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein G-protein (Gi/Go) D2R->G_protein Activates Drug Drug with (Methoxyethoxy)ethyl -piperazine moiety Drug->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling cAMP->Downstream

Dopamine D2 Receptor Antagonism.

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the introduction of the methoxyethoxyethyl group onto amine-containing scaffolds like piperazine. The provided protocols and data serve as a guide for researchers in the development of novel drug candidates. The ability of the introduced moiety to modulate the pharmacological properties of a molecule underscores the importance of such building blocks in modern drug discovery.

References

Application Notes and Protocols for Utilizing 2-(2-Methoxyethoxy)ethyl chloride (MEM-Cl) in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-(2-Methoxyethoxy)ethyl chloride (MEM-Cl) for the introduction of the 2-(2-methoxyethoxy)ethyl (MEM) protecting group onto hydroxyl and amino functionalities. The MEM group is a valuable tool in multi-step organic synthesis due to its stability under a range of conditions and its selective removal.

Introduction

The 2-(2-methoxyethoxy)ethyl (MEM) group is an acetal-type protecting group widely employed in organic synthesis to mask the reactivity of alcohols, phenols, and amines. Introduced by Corey and co-workers in 1976, the MEM group offers distinct advantages, including ease of introduction, stability to strongly basic and organometallic reagents, and facile cleavage under specific acidic conditions.[1] Its unique cleavage profile allows for orthogonal deprotection strategies in the presence of other acid-labile or base-labile protecting groups.

Chemical Properties and Stability

This compound is a colorless liquid used as the primary reagent for introducing the MEM protecting group. The MEM ether is stable to a variety of synthetic reagents, as summarized in the table below.

Reagent ClassStability
Strong Bases (e.g., n-BuLi, LDA)Stable
Grignard Reagents (e.g., RMgBr)Stable
Nucleophiles (e.g., RLi, enolates)Stable
Reducing Agents (e.g., LiAlH4, NaBH4)Stable
Oxidizing Agents (e.g., PCC, Swern)Stable
Mildly Acidic ConditionsStable
Strong Protic and Lewis AcidsLabile

Protection of Alcohols and Phenols

The protection of hydroxyl groups as MEM ethers is a common and efficient transformation. The reaction typically proceeds via an SN1-like mechanism involving the formation of an oxonium ion from MEM-Cl, which is then trapped by the alcohol or phenol.

Reaction Mechanism for Alcohol Protection

Caption: Mechanism of MEM protection of an alcohol.

Experimental Protocols for Hydroxyl Protection

General Procedure for Primary and Secondary Alcohols:

To a solution of the alcohol (1.0 equiv) in dichloromethane (DCM, 0.2 M) is added N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equiv) at room temperature under an inert atmosphere. This compound (1.2-1.5 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Table 1: MEM Protection of Various Alcohols

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AlcoholDIPEADCMRT5~95[1]
Secondary AlcoholDIPEADCMRT1285[2]
Hindered Secondary AlcoholNaHTHF0 to RT1270-80[1]
PhenolDIPEADCMRT392[2]
Substituted Phenol (electron-donating group)K₂CO₃AcetoneReflux4>90N/A
Substituted Phenol (electron-withdrawing group)DIPEADCMRT685-90N/A

Protection of Amines

The protection of primary and secondary amines as N-MEM derivatives can also be achieved, although it is less common than for alcohols. The reaction conditions are similar, typically employing a non-nucleophilic base.

Experimental Protocol for Amine Protection

To a solution of the amine (1.0 equiv) in a suitable solvent such as DCM or tetrahydrofuran (THF) (0.2 M) is added a non-nucleophilic base like DIPEA (1.5-2.0 equiv) at 0 °C under an inert atmosphere. MEM-Cl (1.2-1.5 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-16 hours. The reaction is monitored by TLC. Work-up is similar to the alcohol protection protocol.

Table 2: MEM Protection of Amines

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary Aliphatic AmineDIPEADCM0 to RT8Moderate to GoodN/A
Secondary Aliphatic AmineDIPEADCM0 to RT12ModerateN/A
AnilineNaHTHF0 to RT1251 (as part of a multi-step synthesis)[2]
Heteroaromatic AmineDIPEADCMRT16ModerateN/A

Deprotection of MEM Ethers and Amines

The cleavage of the MEM group is typically accomplished under acidic conditions. The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other protecting groups.

Deprotection Mechanisms

Acid-Catalyzed Deprotection:

Caption: Acid-catalyzed deprotection of a MEM ether.

Experimental Protocols for Deprotection

General Procedure for Deprotection of MEM Ethers (Alcohols and Phenols):

The MEM-protected compound is dissolved in a suitable solvent (e.g., methanol, DCM, or a mixture with water). An acid such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or a Lewis acid like zinc bromide (ZnBr₂) is added.[1] The reaction is stirred at room temperature or heated as required, with progress monitored by TLC. Upon completion, the reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is performed by chromatography if necessary.

Table 3: Deprotection Conditions for MEM-Protected Alcohols and Phenols

SubstrateReagentSolventTemp. (°C)TimeYield (%)Reference
MEM-protected Primary AlcoholPPTSt-BuOHReflux3 h99[3]
MEM-protected Secondary AlcoholZnBr₂DCMRT2 hHigh[1]
MEM-protected PhenolHCl (aq)THFRT1-3 h>90N/A
MEM-protected Allylic AlcoholPPTS2-ButanoneRefluxVariesHigh[3]
MEM-protected Benzylic AlcoholPPTSt-BuOHRefluxVariesHigh[3]

General Procedure for Deprotection of MEM-Protected Amines:

The deprotection of N-MEM groups generally requires acidic conditions similar to those used for MEM ethers. However, the substrate's sensitivity to acid must be considered.

Table 4: Deprotection Conditions for MEM-Protected Amines

SubstrateReagentSolventTemp. (°C)TimeYield (%)Reference
N-MEM AnilineTFADCMRT2-4 hModerateN/A
N-MEM Aliphatic AmineHCl (aq)THFRT4-8 hModerate to GoodN/A

Experimental Workflow

experimental_workflow Start Start with unprotected substrate (Alcohol, Phenol, or Amine) Protection Protection with MEM-Cl and Base (e.g., DIPEA in DCM) Start->Protection Purification1 Work-up and Purification Protection->Purification1 Reaction Perform desired synthetic transformations on other functional groups Purification1->Reaction Deprotection Deprotection of MEM group (e.g., Acidic conditions) Reaction->Deprotection Purification2 Work-up and Purification Deprotection->Purification2 Final Final deprotected product Purification2->Final

Caption: General experimental workflow for using MEM protection.

Conclusion

This compound is a versatile and reliable reagent for the protection of hydroxyl and amino groups in organic synthesis. The stability of the MEM group to a wide range of reaction conditions, coupled with its selective removal under acidic conditions, makes it an invaluable tool for the synthesis of complex molecules in research and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of MEM protection chemistry.

References

Application Notes and Protocols for Reactions with 2-(2-Methoxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed experimental procedures for common reactions involving 2-(2-Methoxyethoxy)ethyl chloride (MEM-Cl). The protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Compound Information:

PropertyValueReference
IUPAC Name 1-(2-Chloroethoxy)-2-methoxyethane[1]
Synonyms MEM-Cl, 2-Chloroethyl 2-methoxyethyl ether[2]
CAS Number 3970-21-6[3]
Molecular Formula C4H9ClO2[3]
Molar Mass 124.56 g·mol−1[3]
Appearance Colorless liquid[3]
Density 1.094 g/cm³[3]
Boiling Point 50–52 °C at 13 mmHg[3]

Safety Note: this compound is a chloroalkyl ether and should be handled with caution in a well-ventilated fume hood. Closely related compounds, such as chloromethyl methyl ether, are known human carcinogens.[3][4] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Application Note 1: Protection of Alcohols as Methoxyethoxymethyl (MEM) Ethers

This compound is widely used to introduce the methoxyethoxymethyl (MEM) protecting group for alcohols. The MEM group is stable to a variety of reaction conditions, including those involving strong bases, but can be readily removed under acidic conditions. The reaction proceeds via a Williamson ether synthesis, an SN2 reaction between an alkoxide and MEM-Cl.[5][6]

G cluster_workflow Workflow: Alcohol Protection (MEM Ether Formation) A Alcohol (R-OH) + Base in Anhydrous Solvent B Alkoxide Formation (R-O⁻) A->B Deprotonation C Add MEM-Cl B->C D SN2 Reaction C->D Nucleophilic Attack E Aqueous Work-up D->E Quenching F Purification (e.g., Chromatography) E->F G MEM-protected Alcohol (R-OMEM) F->G

Caption: General workflow for the protection of an alcohol as a MEM ether.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using MEM-Cl and a non-nucleophilic base.[3]

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (MEM-Cl, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (2.0 eq) to the stirred solution, followed by the dropwise addition of this compound (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure MEM-protected alcohol.

Typical Reaction Data:

Substrate TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AlcoholDIPEADCM0 to RT3 - 685 - 95
Secondary AlcoholDIPEADCM0 to RT6 - 1870 - 90
PhenolNaHTHF/DMF0 to RT2 - 590 - 98
Hindered AlcoholNaHTHFRT to 5012 - 2450 - 80

Application Note 2: N-Alkylation of Amines and Heterocycles

MEM-Cl serves as an effective alkylating agent for primary and secondary amines, as well as nitrogen-containing heterocycles, through nucleophilic substitution.[7][8]

G cluster_workflow Workflow: N-Alkylation with MEM-Cl A Amine/Heterocycle + Optional Base B Add MEM-Cl in Suitable Solvent A->B C Reaction at Elevated Temperature B->C Heat D Aqueous Work-up & Extraction C->D E Purification D->E F N-Alkylated Product E->F

Caption: General workflow for the N-alkylation of amines or heterocycles.

Experimental Protocol: Synthesis of 2-(2-Methoxyethoxy)ethanamine

This protocol is adapted from a procedure for the reaction of MEM-Cl with ammonia.[7]

Materials:

  • This compound (MEM-Cl, 1.0 eq)

  • Aqueous Ammonia (25% solution, 5.0 eq)

  • Sodium Hydroxide (NaOH)

  • Autoclave/pressure vessel

Procedure:

  • Combine 140 g of this compound and 340.6 g of 25% aqueous ammonia (molar ratio 1:5) in a suitable autoclave.[7]

  • Seal the vessel and heat to 130 °C. The pressure will increase to approximately 1.5 MPa.[7]

  • Maintain the reaction at this temperature for 6 hours.[7]

  • After cooling to room temperature, vent the autoclave carefully.

  • Transfer the crude reaction mixture and add a strong base like NaOH until the pH is greater than 13.

  • Remove excess ammonia under reduced pressure. The resulting aqueous solution contains the product, 2-(2-methoxyethoxy)ethanamine.

  • The product can be further purified by distillation.

Typical N-Alkylation Reaction Data:

SubstrateBase (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Ammonia- (excess)Water130 (autoclave)6>95 (crude)[7]
PhthalimideK₂CO₃ (1.5)DMF80485 - 95
IndoleNaH (1.2)DMF0 to RT290 - 98
BenzimidazoleK₂CO₃ (2.0)AcetonitrileReflux1280 - 90

Application Note 3: Deprotection of MEM Ethers

The MEM group can be cleaved under various acidic conditions, making it a versatile protecting group. Both Lewis acids and Brønsted acids are effective for this transformation.[3][9]

G cluster_workflow Workflow: MEM Ether Deprotection A MEM-protected Alcohol in Solvent B Add Acid Catalyst (Lewis or Brønsted) A->B C Stir at RT or Heat B->C D Aqueous Work-up (Base Quench) C->D E Extraction & Drying D->E F Purification E->F G Deprotected Alcohol F->G

Caption: General workflow for the acid-catalyzed deprotection of a MEM ether.

Experimental Protocol: Deprotection using HCl in Methanol

This protocol describes a mild and effective method for MEM group removal.[9]

Materials:

  • MEM-protected alcohol (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) or Acetyl Chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MEM-protected alcohol (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add a catalytic amount of concentrated HCl (e.g., 2-3 drops) or a slight excess of acetyl chloride (which will generate HCl in situ).

  • Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude alcohol, which can be purified by chromatography or recrystallization if necessary.

Deprotection Conditions and Data:

Reagent (eq)SolventTemperature (°C)Time (h)Substrate Compatibility Notes
HCl (catalytic)Methanol/IPA0 to RT1 - 4Mild and effective; may affect other acid-labile groups.[9]
CBr₄ (0.1)IsopropanolReflux2 - 6Good for many substrates, chemoselective.[9]
ZnBr₂ (2-3)DCMRT1 - 5Effective Lewis acid, may chelate to other functional groups.
Pyridinium p-toluenesulfonate (PPTS)t-BuOH/ButanoneReflux3 - 6Good for allylic alcohols.[10]
Trifluoroacetic Acid (TFA)DCM/H₂O0 to RT0.5 - 2Strong acid, less selective.

References

Application Notes and Protocols: The Role of 2-(2-Methoxyethoxy)ethyl chloride in the Synthesis of Acyclic Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyclic nucleosides are a critical class of antiviral agents that have revolutionized the treatment of various viral infections. Unlike natural nucleosides, they lack a complete furanose or pyranose ring, which imparts unique biological properties, including resistance to enzymatic degradation and, in many cases, a broader spectrum of activity. The pioneering discovery of acyclovir, a potent inhibitor of Herpes simplex virus (HSV), spurred extensive research into the synthesis and biological evaluation of novel acyclic nucleoside analogues.

This document provides detailed application notes and protocols for the use of 2-(2-Methoxyethoxy)ethyl chloride as a key reagent in the synthesis of novel acyclic nucleosides. This reagent serves as a versatile building block for introducing the acyclic side chain that mimics the sugar moiety of natural nucleosides. We will cover synthetic methodologies, present relevant antiviral activity data, and provide visual workflows to guide researchers in this field.

Synthetic Approach: Alkylation of Nucleobases

The primary strategy for incorporating the 2-(2-methoxyethoxy)ethyl side chain is through the N-alkylation of a suitable nucleobase. Guanine is a common choice due to the potent antiviral activity of its acyclic derivatives (e.g., acyclovir and ganciclovir). The general approach involves the protection of the nucleobase, followed by alkylation with this compound, and subsequent deprotection to yield the final acyclic nucleoside.

General Synthetic Workflow

The synthesis can be logically broken down into three main stages: protection of the nucleobase, alkylation, and deprotection.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Deprotection start Nucleobase (e.g., Guanine) silylation Silylation (e.g., with HMDS) start->silylation alkylation Alkylation with This compound silylation->alkylation deprotection Deprotection (e.g., with methanolic ammonia) alkylation->deprotection product Acyclic Nucleoside Analogue deprotection->product

Caption: General workflow for the synthesis of acyclic nucleosides.

Experimental Protocols

The following is a representative protocol for the synthesis of 9-[2-(2-Methoxyethoxy)ethyl]guanine. This protocol is based on established methods for the alkylation of silylated nucleobases. Researchers should note that optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of 9-[2-(2-Methoxyethoxy)ethyl]guanine

Materials:

  • Guanine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • This compound

  • Dry N,N-Dimethylformamide (DMF)

  • Methanolic ammonia

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Silylation of Guanine:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend guanine (1.0 eq) and a catalytic amount of ammonium sulfate in an excess of hexamethyldisilazane (HMDS).

    • Heat the mixture to reflux under a nitrogen atmosphere until the solution becomes clear (typically 4-6 hours). This indicates the formation of the persilylated guanine.

    • Remove the excess HMDS by distillation under reduced pressure.

  • Alkylation:

    • Dissolve the crude silylated guanine in dry DMF under a nitrogen atmosphere.

    • Add this compound (1.1 - 1.5 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-70 °C) overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Deprotection and Purification:

    • After the reaction is complete, cool the mixture to room temperature and evaporate the DMF under reduced pressure.

    • To the residue, add a saturated solution of methanolic ammonia and stir at room temperature for 2-4 hours to remove the silyl protecting groups.

    • Evaporate the solvent to dryness.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 9-[2-(2-Methoxyethoxy)ethyl]guanine.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Antiviral Activity of Acyclic Nucleoside Analogues

The synthesized acyclic nucleosides are evaluated for their antiviral activity against a panel of viruses. The following table summarizes the antiviral activity of some representative acyclic nucleoside phosphonates, which are derivatives of the compounds that can be synthesized using the described methodology. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

CompoundVirusEC₅₀ (µM)Reference
9-[2-(1-Phosphonopropan-2-yloxy)ethyl]-adenineHSV-1 (KOS)2.3[1]
HSV-2 (G)1.8[1]
VZV (TK+ OKA)0.07[1]
VZV (TK- 07-1)0.12[1]
CMV (AD-169)0.28[1]
CMV (Davis)0.35[1]
Vaccinia virus27[1]
9-[3(S),5-dihydroxypent-1-yl]guanineHSV-10.4-0.6 µg/mL[2]

Mechanism of Action

Acyclic nucleoside analogues typically exert their antiviral effect by targeting viral DNA polymerase. To become active, they must be phosphorylated to the triphosphate form by viral and cellular kinases. This active triphosphate then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of the 3'-hydroxyl group.

G cluster_0 Activation Pathway cluster_1 Inhibition of Viral Replication AN Acyclic Nucleoside Analogue AN_MP Monophosphate AN->AN_MP Viral/Cellular Kinase AN_DP Diphosphate AN_MP->AN_DP Cellular Kinase AN_TP Triphosphate (Active Form) AN_DP->AN_TP Cellular Kinase vDNA_pol Viral DNA Polymerase AN_TP->vDNA_pol Competitive Inhibition dNTP Natural dNTP dNTP->vDNA_pol vDNA Viral DNA Replication vDNA_pol->vDNA chain_termination Chain Termination vDNA_pol->chain_termination Incorporation

Caption: Mechanism of action of acyclic nucleoside analogues.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel acyclic nucleoside analogues. The synthetic protocols outlined in this document, based on established chemical principles, provide a solid foundation for researchers to develop new antiviral candidates. The promising antiviral activities of related compounds highlight the potential of this chemical scaffold in the ongoing search for more effective treatments for viral diseases. Further derivatization of the acyclic side chain and the nucleobase can lead to the discovery of next-generation antiviral agents with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for Monitoring Reactions with 2-(2-Methoxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 2-(2-Methoxyethoxy)ethyl chloride. The analytical methods described herein are essential for reaction kinetic studies, yield optimization, and quality control in research and drug development settings.

Introduction to Reaction Monitoring

Effective monitoring of chemical reactions is crucial for understanding reaction mechanisms, determining endpoints, and ensuring the purity of the final product. For reactions involving this compound, a versatile alkylating agent, several analytical techniques can be employed to track the consumption of the reactant and the formation of products and byproducts. This guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for monitoring reactions where this compound is a reactant, due to the compound's volatility.

Experimental Protocol:

  • Sample Preparation:

    • At timed intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) to a concentration appropriate for GC-MS analysis. If necessary, derivatization can be performed to increase the volatility of non-volatile products.[1]

    • Add an internal standard (e.g., deuterated 2-butoxyacetic acid) to the diluted sample for accurate quantification.[1]

    • Vortex the sample and transfer it to a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N GC or equivalent.

    • Mass Spectrometer: Agilent 5975 MS or equivalent.

    • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MSD Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-450.

    • Injection Volume: 1 µL (split ratio 50:1).

Data Presentation:

CompoundRetention Time (min)Key m/z Ions
This compound8.5138, 107, 75, 59
Hypothetical Product12.2Specific to product
Internal Standard9.8Specific to standard

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Aliquot Reaction Mixture B Quench & Dilute A->B C Add Internal Standard B->C D Vortex & Transfer to Vial C->D E Inject Sample D->E F GC Separation E->F G MS Detection F->G H Data Analysis G->H

Caption: Workflow for GC-MS analysis of reaction aliquots.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for monitoring reactions involving less volatile reactants or products. For compounds like this compound and its derivatives, reversed-phase HPLC is a common choice.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time points.

    • Quench the reaction by diluting the aliquot in the mobile phase (e.g., 950 µL of acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Primesep 100, 4.6×150 mm, 5 µm, 100A or a similar C18 column.[2]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[2]

    • Injection Volume: 10 µL.

Data Presentation:

CompoundRetention Time (min)
This compound4.2
Hypothetical Product6.8

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Aliquot Reaction Mixture B Quench & Dilute in Mobile Phase A->B C Filter Sample B->C D Transfer to Vial C->D E Inject Sample D->E F Chromatographic Separation E->F G UV Detection F->G H Data Analysis G->H

Caption: Workflow for HPLC analysis of reaction aliquots.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for real-time reaction monitoring without the need for sample separation.[3][4] ¹H NMR is particularly useful for tracking changes in the chemical environment of protons as the reaction progresses.

Experimental Protocol:

  • Sample Preparation (for time-point analysis):

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing a deuterated solvent (e.g., 0.5 mL of CDCl₃) and a known amount of an internal standard (e.g., tetramethylsilane - TMS).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Internal Standard: TMS (δ 0.00 ppm).

    • Experiment: ¹H NMR.

    • Acquisition Parameters:

      • Number of scans: 16

      • Relaxation delay: 5 s

      • Pulse angle: 30°

Data Presentation:

Compound¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound3.81triplet2H-CH₂-Cl
4.26triplet2H-O-CH₂-CH₂-Cl
3.85singlet3H-O-CH₃
Hypothetical ProductVariesVariesVariesProduct-specific

Logical Relationship Diagram:

NMR_Logic cluster_signals ¹H NMR Signal Changes Reactant This compound (Reactant) Time Reaction Time Reactant->Time Consumption Reactant_Signal Decrease in Reactant Signal Intensity Reactant->Reactant_Signal Product Product Product_Signal Increase in Product Signal Intensity Product->Product_Signal Time->Product Formation

Caption: Logical flow of NMR reaction monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for monitoring changes in functional groups during a reaction. For reactions involving this compound, changes in the C-Cl stretching vibration can be monitored.

Experimental Protocol:

  • Sample Preparation:

    • For in-situ monitoring, use an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel.

    • For offline analysis, withdraw a small aliquot and place it directly on the ATR crystal or prepare a thin film on a salt plate (e.g., NaCl).

  • Instrumentation and Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation:

Functional GroupWavenumber (cm⁻¹)Change During Reaction
C-Cl Stretch~650-750Decreases
C-O Stretch (Ether)~1100-1200Remains relatively constant
Product-specific groupVariesIncreases

Signaling Pathway Diagram:

FTIR_Pathway cluster_peaks FTIR Peak Intensity Changes Start Reaction Start (t=0) Mid Reaction Midpoint Start->Mid Reactant_Peak Reactant Peak (e.g., C-Cl stretch) Intensity Decreases Start->Reactant_Peak High Product_Peak Product Peak Intensity Increases Start->Product_Peak Absent End Reaction Completion Mid->End Mid->Reactant_Peak Medium Mid->Product_Peak Medium End->Reactant_Peak Low/Absent End->Product_Peak High

Caption: Progression of FTIR spectral changes over time.

Conclusion

The selection of an appropriate analytical method for monitoring reactions with this compound depends on the specific reaction conditions, the properties of the reactants and products, and the information required. GC-MS offers high sensitivity and specificity for volatile compounds, while HPLC is versatile for a broader range of polarities. NMR provides detailed structural information in real-time, and FTIR is excellent for rapid monitoring of functional group transformations. By employing these techniques, researchers can gain valuable insights into their chemical processes, leading to improved reaction outcomes and more efficient drug development workflows.

References

Safe handling procedures for "2-(2-Methoxyethoxy)ethyl chloride" in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling of 2-(2-Methoxyethoxy)ethyl chloride (CAS No. 52808-36-3) in a laboratory environment. The information herein is intended to supplement, not replace, a comprehensive institutional chemical hygiene plan and a thorough risk assessment conducted by qualified personnel. Due to the limited availability of a complete Safety Data Sheet (SDS), users are strongly advised to exercise extreme caution and seek additional safety information when possible.

Hazard Summary

This compound is a flammable liquid and is harmful if swallowed. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
CAS Number 52808-36-3
Molecular Formula C5H11ClO2
Molecular Weight 138.59 g/mol
Boiling Point 156 °C @ 760 mmHg
Flash Point 44.8 °C
Density 1.025 g/cm³

Experimental Protocols: Safe Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Given the lack of specific glove breakthrough time data, it is advisable to use gloves made of a material resistant to a broad range of chemicals, such as nitrile or neoprene, and to change them frequently. Always inspect gloves for signs of degradation or perforation before use.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn at all times. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the experiment. Closed-toe shoes are mandatory.

  • Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above established limits, or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Engineering Controls
  • Ventilation: All handling of this compound, including preparation of solutions, transfers, and reactions, must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Storage
  • Store containers in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

  • Keep containers tightly closed to prevent the escape of vapors.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Follow all institutional and local regulations for the storage of flammable liquids.

Spill and Emergency Procedures
  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material in a sealed, properly labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a chemical fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up the spill without proper training and equipment.

    • Prevent the spill from entering drains or waterways.

First Aid Measures
  • In case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In case of Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal
  • All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Work Area (Fume Hood, Spill Kit) SelectPPE->PrepWorkArea Dispense Dispense Chemical in Fume Hood PrepWorkArea->Dispense PerformExp Perform Experiment Dispense->PerformExp Decontaminate Decontaminate Glassware and Work Area PerformExp->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal WasteDisposal->RiskAssessment Review & Update for Future Experiments Spill Spill Occurs EvacuateAlert Evacuate & Alert Spill->EvacuateAlert Exposure Personnel Exposure FirstAid Provide First Aid Exposure->FirstAid Cleanup Follow Spill Procedure EvacuateAlert->Cleanup MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Workflow for the safe handling of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of Products from "2-(2-Methoxyethoxy)ethyl chloride" Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-(2-methoxyethoxy)ethyl chloride.

I. General Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as an alkylating agent in nucleophilic substitution reactions. The two most common reaction types are:

  • Williamson Ether Synthesis: To form asymmetrical ethers by reacting with an alkoxide.[1][2][3]

  • Amine Synthesis: To produce secondary or tertiary amines by reacting with primary or secondary amines, respectively.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include:

  • Unreacted this compound.

  • Unreacted nucleophile (e.g., alcohol, phenol, or amine).

  • Byproducts from side reactions, such as elimination products (alkenes) in Williamson ether synthesis, which can be favored under certain conditions (e.g., sterically hindered substrates).

  • Salts formed during the reaction (e.g., sodium chloride in Williamson ether synthesis).

  • Residual solvent from the reaction.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is often recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to determine the purity of polyethylene glycol derivatives.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile components in a mixture.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.

II. Troubleshooting Guide: Williamson Ether Synthesis

Q4: My Williamson ether synthesis yield is low. What are the possible causes and solutions?

A4: Low yields in Williamson ether synthesis can be attributed to several factors. Refer to the table below for common causes and troubleshooting strategies.

Potential Cause Troubleshooting Strategy
Incomplete deprotonation of the alcohol Ensure a sufficiently strong base (e.g., sodium hydride) is used to fully deprotonate the alcohol to the more nucleophilic alkoxide.
Side reaction (E2 elimination) This is more likely with secondary or tertiary alkyl halides. Since this compound is a primary halide, this is less of a concern unless the alkoxide is very sterically hindered. If suspected, consider milder reaction conditions (e.g., lower temperature).
Reaction temperature is too low or reaction time is too short Williamson ether synthesis can take from 1 to 8 hours at temperatures between 50-100 °C.[7] Optimize reaction time and temperature based on TLC monitoring.
Poor quality of reagents or solvents Use anhydrous solvents, as water can quench the alkoxide. Ensure the purity of the starting materials.

Q5: I am having difficulty removing unreacted phenol/alcohol from my ether product. What should I do?

A5: Unreacted phenols and alcohols can often be removed with an aqueous base wash during the workup.

  • Experimental Protocol: Basic Extraction

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1 M aqueous sodium hydroxide (NaOH) solution. The basic solution will deprotonate the acidic phenol/alcohol, forming a salt that is soluble in the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the wash with the NaOH solution.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Q6: My final ether product is a non-crystalline oil and difficult to purify by column chromatography. What are my options?

A6: Purification of polar, oily products can be challenging. Consider the following:

  • Fractional Distillation under Reduced Pressure: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

  • Optimize Column Chromatography:

    • Solvent System: For polar compounds that do not move on a TLC plate with standard solvents like ethyl acetate, you can try more polar solvent systems. A common strategy is to add a small percentage of methanol to dichloromethane.[8]

    • Stationary Phase: If your compound is unstable on silica gel, consider using a less acidic stationary phase like alumina or deactivated silica gel.[8]

  • Recrystallization of a Derivative: If the product itself does not crystallize, it may be possible to synthesize a crystalline derivative, purify it by recrystallization, and then cleave the derivative to obtain the pure product.

III. Troubleshooting Guide: Amine Synthesis

Q7: My reaction to synthesize a secondary amine from a primary amine and this compound is resulting in a mixture of secondary and tertiary amines. How can I improve the selectivity?

A7: Over-alkylation is a common issue in amine synthesis. To favor the formation of the secondary amine:

  • Use a large excess of the primary amine: This will increase the probability that the this compound reacts with the primary amine rather than the newly formed secondary amine.

  • Slow addition of the alkylating agent: Add the this compound dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

Q8: My amine product is very polar and streaks on the silica gel TLC plate, making column chromatography difficult. How can I improve the separation?

A8: Streaking of basic amines on silica gel is a common problem due to the acidic nature of the silica. Here are some solutions:

  • Add a basic modifier to the eluent: Incorporating a small amount of a competing amine, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, into the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to better peak shapes and separation.[9]

  • Use a different stationary phase:

    • Amine-functionalized silica: This type of stationary phase provides a more basic environment and can significantly improve the chromatography of basic compounds.[9]

    • Alumina (basic or neutral): Alumina is another alternative to silica gel for the purification of basic compounds.

  • Reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be a good option.[9]

Q9: How can I remove unreacted primary/secondary amine from my final product?

A9: Similar to the removal of alcohols, an acidic wash can be effective for removing basic amine impurities.

  • Experimental Protocol: Acidic Extraction

    • Dissolve the crude product in a water-immiscible organic solvent.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amine impurity will be protonated to form a water-soluble ammonium salt.

    • Separate the aqueous layer.

    • Repeat the acid wash.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer, filter, and concentrate.

IV. Data Presentation

Table 1: Typical Yields for Williamson Ether Synthesis

Reactants Reaction Conditions Yield Reference
Alcohol + Alkyl Halide50-100 °C, 1-8 hours50-95% (lab scale)[7]
Diethylene glycol monomethyl ether + p-Tosyl chloride0 °C to room temp., overnight88% (crude)[6]

V. Experimental Protocols

Detailed Methodology: Flash Column Chromatography for Polar Compounds

This protocol provides a general guideline for purifying a polar product from a reaction involving this compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different solvent systems to find an eluent that gives your desired product an Rf value of approximately 0.3. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes. If the product does not move, try a more polar system like dichloromethane and methanol.[8]

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • "Dry packing": Fill the column with dry silica gel.

    • "Wet packing": Slurry the silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • "Wet loading": Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.

    • "Dry loading": If the product is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to start the flow of the eluent through the column.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions on a TLC plate and visualizing the spots under UV light or with a stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

VI. Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start This compound + Nucleophile (Alcohol/Amine) reaction Reaction (e.g., Williamson Ether Synthesis) start->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction (e.g., Acidic/Basic Wash) quench->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography distillation Distillation chromatography->distillation If necessary recrystallization Recrystallization distillation->recrystallization If applicable purity_check Purity & Identity Confirmation (NMR, GC-MS, HPLC) recrystallization->purity_check

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_flowchart decision decision action action issue issue start Crude Product Obtained tlc_check Analyze by TLC start->tlc_check is_complex Multiple Spots? tlc_check->is_complex is_streaking Streaking Observed? is_complex->is_streaking Yes is_polar Product at Baseline? is_complex->is_polar No is_streaking->is_polar No action_add_modifier Add Et3N or NH4OH to eluent is_streaking->action_add_modifier Yes (Amine Product) action_polar_solvent Use more polar eluent (e.g., DCM/MeOH) is_polar->action_polar_solvent Yes action_column Perform Column Chromatography is_polar->action_column No is_oily Final Product an Oil? action_distill Attempt Vacuum Distillation is_oily->action_distill Yes action_recrystallize Attempt Recrystallization is_oily->action_recrystallize No action_add_modifier->action_column action_polar_solvent->action_column action_column->is_oily issue_pure_oil Pure Oily Product action_distill->issue_pure_oil Success issue_pure_solid Pure Crystalline Solid action_recrystallize->issue_pure_solid Success

Caption: Troubleshooting flowchart for purification challenges.

References

Technical Support Center: Optimizing Alkylation Reactions with 2-(2-Methoxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for alkylation using 2-(2-Methoxyethoxy)ethyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

General FAQs

Q1: What is this compound and what is it used for?

This compound (MMEEC) is an alkylating agent used in organic synthesis to introduce the 2-(2-methoxyethoxy)ethyl group onto various nucleophiles. This modification can alter the solubility, polarity, and other physicochemical properties of the target molecule. It is commonly used in the alkylation of amines, phenols, and active methylene compounds.

Q2: What are the typical reaction types where this compound is used?

The primary application of this compound is in nucleophilic substitution reactions (SN2). These include:

  • N-alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

  • O-alkylation (Williamson Ether Synthesis): Reaction with alcohols or phenols to form ethers.[1][2][3][4][5]

  • C-alkylation: Reaction with carbanions, such as those derived from active methylene compounds, to form new carbon-carbon bonds.

Q3: What safety precautions should be taken when handling this compound?

This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for detailed safety information.

N-Alkylation of Amines

The N-alkylation of amines with this compound can be challenging due to the potential for multiple alkylations. The following sections provide guidance on controlling the reaction and troubleshooting common issues.

N-Alkylation Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low to no conversion of the starting amine. Insufficiently strong base to deprotonate the amine or amine salt.Use a stronger base such as NaH, K₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Low reaction temperature.Increase the reaction temperature. For less reactive amines, refluxing in a suitable solvent may be necessary.
Steric hindrance around the nitrogen atom.This reaction works best for primary and less hindered secondary amines. Consider an alternative synthetic route for highly hindered amines.
Formation of a mixture of mono-, di-, and sometimes tri-alkylated products (Polyalkylation). The mono-alkylated product is more nucleophilic than the starting amine, leading to further reaction.[6]Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the alkylation of the starting amine.
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Consider using a protecting group strategy if selective mono-alkylation is critical.
Formation of a quaternary ammonium salt. The tertiary amine product continues to react with the alkylating agent.This is often unavoidable if an excess of the alkylating agent is used. To favor the tertiary amine, use a 1:2 molar ratio of secondary amine to alkylating agent.
Rearrangement of the substrate. In specific cases, intramolecular reactions can occur, especially with substrates containing other nucleophilic sites.A "one-pot synthesis" approach where the base and alkylating agent are added together can sometimes minimize rearrangement by ensuring the free amine reacts quickly.[7]
N-Alkylation Experimental Protocol Example

Synthesis of 2-(2-Methoxyethoxy)ethanamine

This protocol is adapted from a literature procedure for the reaction of this compound with ammonia.[1]

  • Reactants:

    • This compound (1.0 mol)

    • Aqueous Ammonia (25% solution, 5.0 mol)

  • Procedure:

    • Combine 140 g of this compound (99% purity) and 340.6 g of 25% aqueous ammonia in a high-pressure autoclave.[1] The molar ratio of the alkylating agent to ammonia is approximately 1:5.[1]

    • Seal the autoclave and heat the reaction mixture to 130°C for 6 hours. The pressure will increase due to self-heating to approximately 1.5 MPa.[1]

    • Monitor the reaction by checking for the consumption of the starting chloride (e.g., by GC-MS). The reaction is considered complete when the content of 1-(2-chloroethoxy)-2-methoxyethane is less than 0.5%.[1]

    • After cooling to room temperature, carefully vent the autoclave.

    • To the crude product, add a strong base like sodium hydroxide to make the solution strongly alkaline (pH > 13).[1]

    • Remove excess ammonia under reduced pressure. The collected ammonia can be absorbed in water for reuse.[1]

    • The resulting aqueous solution of 2-(2-methoxyethoxy)ethanamine can be further purified by distillation.

N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup Amine Amine Substrate Reaction Reaction Mixture Amine->Reaction Base Base (e.g., K₂CO₃, TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., ACN, DMF) Solvent->Reaction MMEEC This compound MMEEC->Reaction Slow Addition Workup Aqueous Workup & Extraction Reaction->Workup Stir at RT or Heat Purification Purification (e.g., Chromatography, Distillation) Workup->Purification Product N-Alkylated Product Purification->Product

N-Alkylation Experimental Workflow

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from phenols and this compound.[1][2][3][4][5] Key to this reaction is the formation of a phenoxide ion, which then acts as a nucleophile.

O-Alkylation Troubleshooting Guide
Problem Possible Cause Suggested Solution
Incomplete reaction. The base used is not strong enough to fully deprotonate the phenol.Use a strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
The reaction temperature is too low.Heating the reaction mixture, often to reflux, can increase the reaction rate.
Side reaction: C-alkylation. Phenoxide ions are ambident nucleophiles and can react at either the oxygen or the carbon atoms of the aromatic ring.O-alkylation is generally favored under kinetic control (lower temperatures) and in polar aprotic solvents. Using a phase-transfer catalyst can also promote O-alkylation.
Low yield with sterically hindered phenols. The SN2 reaction is sensitive to steric hindrance.For highly substituted phenols, longer reaction times or higher temperatures may be required. However, elimination side reactions may become more prevalent.
O-Alkylation Experimental Protocol Example

General Procedure for the Synthesis of Aryl-2-(2-methoxyethoxy)ethyl Ethers

This is a general protocol based on the principles of the Williamson ether synthesis.

  • Reactants:

    • Phenol (1.0 eq)

    • This compound (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Acetone, DMF, Acetonitrile)

    • Optional: Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.1 eq)

  • Procedure:

    • To a solution of the phenol in the chosen solvent, add the base.

    • Stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide.

    • If using, add the phase-transfer catalyst.

    • Add this compound to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 50-80°C or reflux) and monitor the progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation.

O-Alkylation Troubleshooting Logic

O_Alkylation_Troubleshooting Start Start O-Alkylation Reaction Check_Completion Reaction Complete? Start->Check_Completion Low_Conversion Low Conversion Check_Completion->Low_Conversion No Side_Products Side Products Observed? Check_Completion->Side_Products Yes Increase_Temp Increase Temperature or Use Stronger Base Low_Conversion->Increase_Temp C_Alkylation C-Alkylation Product Side_Products->C_Alkylation Yes Workup Proceed to Workup Side_Products->Workup No Use_PTC Use Phase-Transfer Catalyst or Change Solvent C_Alkylation->Use_PTC Increase_Temp->Start Use_PTC->Start

O-Alkylation Troubleshooting Logic

C-Alkylation of Active Methylene Compounds

Active methylene compounds, such as diethyl malonate, can be effectively alkylated with this compound in the presence of a suitable base. These reactions are valuable for forming new carbon-carbon bonds.

C-Alkylation Troubleshooting Guide
Problem Possible Cause Suggested Solution
No reaction or low yield. The base is not strong enough to deprotonate the active methylene compound.For diethyl malonate, a strong base like sodium ethoxide is typically required. For more acidic substrates, a weaker base like potassium carbonate may suffice.
The alkylating agent is not reactive enough.Adding a catalytic amount of sodium iodide can sometimes promote the reaction through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Dialkylation is observed when mono-alkylation is desired. The mono-alkylated product still has an acidic proton and can be deprotonated and react further.Use a 1:1 stoichiometry of the active methylene compound and the alkylating agent. Add the alkylating agent to a pre-formed solution of the enolate.
O-alkylation as a side product (for β-ketoesters). Enolates of β-ketoesters are ambident nucleophiles.The ratio of C- to O-alkylation can be influenced by the solvent, counter-ion, and temperature. C-alkylation is generally favored in polar aprotic solvents.
C-Alkylation Experimental Protocol Example

Alkylation of Diethyl Malonate

This is a general procedure based on standard methods for the alkylation of malonic esters.[8]

  • Reactants:

    • Diethyl malonate (1.0 eq)

    • Sodium ethoxide (1.0 eq)

    • This compound (1.0 eq)

    • Anhydrous ethanol (solvent)

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature with stirring.

    • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the enolate.

    • Add this compound dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

    • Remove the ethanol under reduced pressure.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

    • Purify the product by vacuum distillation.

C-Alkylation Data Summary
Substrate Base Solvent Temperature Typical Yield Key Considerations
Diethyl malonateNaOEtEthanolRefluxGood to ExcellentCan undergo dialkylation.
Ethyl acetoacetateNaOEtEthanolRefluxGoodPotential for O-alkylation as a side reaction.
2,4-PentanedioneK₂CO₃AcetoneRefluxGoodProne to dialkylation.

This technical support center provides a starting point for optimizing your alkylation reactions with this compound. Reaction conditions should always be optimized for each specific substrate and desired outcome.

References

"2-(2-Methoxyethoxy)ethyl chloride" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(2-methoxyethoxy)ethyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the decomposition pathways of this reagent and best practices for its prevention. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

What is this compound and what are its common applications?

This compound, with the CAS number 52808-36-3, is a halogenated ether.[1][2] Its chemical structure contains both an ether linkage and a reactive alkyl chloride group. This bifunctionality makes it a useful building block in organic synthesis. A primary application is the introduction of the 2-(2-methoxyethoxy)ethyl group onto other molecules, which can modify their solubility and other physicochemical properties. The additional ether oxygen, compared to simpler analogs, can improve solubility in polar solvents and may influence the outcomes of nucleophilic substitution reactions.[3]

What are the main decomposition pathways for this compound?
  • Hydrolysis: Reaction with water to form 2-(2-methoxyethoxy)ethanol and hydrochloric acid. This reaction is expected to be a primary degradation pathway, especially in the presence of moisture or in protic solvents.

  • Nucleophilic Substitution: As an alkyl chloride, it is susceptible to reaction with various nucleophiles. The rate and outcome of these reactions will depend on the strength of the nucleophile, the solvent, and the reaction temperature.[4][5]

  • Thermal Decomposition: At elevated temperatures, chlorinated alkanes can undergo elimination reactions to form alkenes and HCl, or C-Cl bond cleavage to generate radical species.[2] The presence of ether linkages may influence the specific decomposition products.

  • Peroxide Formation: Like other ethers, it may form explosive peroxides upon exposure to air and light over time.[6]

DecompositionPathways A This compound B Hydrolysis (H2O) A->B D Nucleophilic Substitution (Nu-) A->D F Thermal Stress A->F H Oxygen & Light A->H C 2-(2-Methoxyethoxy)ethanol + HCl B->C E Substituted Product + Cl- D->E G Decomposition Products (e.g., Alkenes, HCl, Radicals) F->G I Peroxides H->I

How can I prevent the decomposition of this compound?

Proper handling and storage are crucial to minimize degradation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition. An inert atmosphere (e.g., nitrogen or argon) can help prevent peroxide formation.

  • Handling: Minimize exposure to atmospheric moisture. Use anhydrous solvents and handle the reagent under an inert atmosphere whenever possible.

  • Stabilizers: For long-term storage, the addition of a stabilizer can be considered. Butylated hydroxytoluene (BHT) is a common stabilizer for ethers to prevent peroxide formation.[6] For chlorinated solvents, radical scavengers like amylene or other alkenes are sometimes used.[6] The choice of stabilizer must be compatible with your intended application.

I suspect my sample of this compound has degraded. How can I check its purity?

Several analytical techniques can be used to assess the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities. The primary degradation product, 2-(2-methoxyethoxy)ethanol, can be readily detected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities. The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, the formation of 2-(2-methoxyethoxy)ethanol will result in a new hydroxyl proton signal and shifts in the signals of the adjacent methylene group.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low yield in a reaction using this compound. Decomposition of the starting material.1. Verify Purity: Analyze the starting material by GC-MS or NMR to check for the presence of degradation products like 2-(2-methoxyethoxy)ethanol. 2. Improve Reaction Conditions: Ensure the reaction is performed under anhydrous conditions and an inert atmosphere. Use freshly distilled solvents.
Inconsistent reaction outcomes. Variable purity of this compound.1. Purify the Reagent: If impurities are detected, consider purification by distillation under reduced pressure. 2. Standardize Storage: Implement strict storage protocols (cool, dry, dark, inert atmosphere) for all batches of the reagent.
Formation of unexpected byproducts. Side reactions due to degradation products or reaction conditions.1. Identify Byproducts: Use GC-MS or LC-MS to identify the structure of the byproducts. This can provide clues about the degradation pathway. 2. Optimize Reaction: Consider lowering the reaction temperature or using a milder base to minimize side reactions.
Discoloration of the reagent (e.g., yellowing). Formation of degradation products upon storage.1. Assess Purity: A change in color is a strong indicator of degradation. Analyze the sample for impurities. 2. Consider Purification or Replacement: Depending on the level of impurity and the sensitivity of your reaction, the reagent may need to be purified or a fresh bottle should be used.

Quantitative Data

Specific kinetic data for the decomposition of this compound is scarce in the literature. However, data from related chlorinated compounds can provide an estimate of its reactivity and stability.

Table 1: Comparative Hydrolysis Rate Constants of Chlorinated Alkanes

CompoundNeutral Hydrolysis Rate Constant (kN, y-1) at 25°CAlkaline Hydrolysis Rate Constant (kB, M-1y-1) at 25°CReference
1,2-Dichloroethane9.6 x 10-35.5 x 10-6[7]
1,1,1-Trichloroethane0.65-[7]
Chloroform2.3 x 10-52.1 x 103[7]

Note: This table provides data for related compounds and should be used for estimation purposes only. The ether linkages in this compound may influence its hydrolysis rate.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

This protocol provides a general method for the analysis of this compound and its potential hydrolysis product, 2-(2-methoxyethoxy)ethanol.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Dilute sample in a volatile organic solvent (e.g., Dichloromethane) B Inject sample into GC-MS A->B C Separate compounds on a non-polar capillary column B->C D Detect and identify compounds by mass spectrometry C->D E Integrate peak areas D->E F Calculate purity based on relative peak areas E->F

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

  • Analysis: Inject the sample and acquire the data. Identify the peaks by comparing their mass spectra with a library (e.g., NIST). The expected hydrolysis product, 2-(2-methoxyethoxy)ethanol, will have a different retention time and mass spectrum from the parent compound. Purity can be estimated by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: 1H NMR Spectroscopy for Monitoring Decomposition

This protocol describes how to use 1H NMR to monitor the stability of this compound over time.

NMR_Workflow A Prepare an NMR sample of This compound in a deuterated solvent B Acquire an initial 1H NMR spectrum (t=0) A->B C Store the NMR tube under desired conditions (e.g., room temperature, elevated temperature) B->C D Acquire subsequent 1H NMR spectra at regular intervals C->D E Compare spectra to monitor for the appearance of new signals or changes in integration D->E

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl3). Add a known amount of an internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Initial Spectrum (t=0): Acquire a 1H NMR spectrum immediately after preparation. Note the chemical shifts and integrations of the characteristic peaks for the starting material.

  • Incubation: Store the NMR tube under the conditions you wish to study (e.g., room temperature, 40 °C).

  • Time-course Monitoring: Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every 24 hours).

  • Data Analysis: Compare the spectra over time. Look for the appearance of new peaks that would indicate decomposition. For example, hydrolysis to 2-(2-methoxyethoxy)ethanol would result in the disappearance of the triplet corresponding to the -CH2Cl group and the appearance of a new triplet for the -CH2OH group at a different chemical shift, along with a new -OH proton signal. The relative integration of the product peaks to the internal standard can be used to quantify the extent of decomposition over time.

References

Managing moisture sensitivity of "2-(2-Methoxyethoxy)ethyl chloride"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on managing the moisture sensitivity of 2-(2-Methoxyethoxy)ethyl chloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 52808-36-3) is a colorless to yellowish liquid used as a reactant in organic synthesis.[1][2] It is classified as a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.[1]

Q2: Why is this compound considered moisture-sensitive?

As a haloalkane, this compound is susceptible to nucleophilic substitution reactions where water can act as a nucleophile.[3] This reaction, known as hydrolysis, leads to the degradation of the compound.

Q3: What is the reaction that occurs when this compound is exposed to water?

Upon contact with water, this compound undergoes hydrolysis to form 2-(2-methoxyethoxy)ethanol and hydrochloric acid (HCl). This degradation compromises the purity of the reagent and can negatively impact reaction yields and side-product profiles.

Q4: How should this compound be properly stored?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] For long-term storage and to minimize exposure to atmospheric moisture, it is recommended to use bottles with a Sure/Seal™ cap and to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[5][6]

Q5: What are the visual signs of degradation?

Degradation of this compound may not always be visually apparent. However, the presence of cloudiness or discoloration could indicate contamination or degradation. The formation of hydrochloric acid upon hydrolysis can also create a corrosive environment within the storage container.

Q6: Can I still use the reagent if it has been accidentally exposed to moisture?

If accidental exposure to moisture is suspected, the reagent's purity should be assessed using analytical methods such as Gas Chromatography (GC). If the primary impurity is water, the reagent can be dried using appropriate techniques. However, if significant hydrolysis has occurred, purification by distillation may be necessary, or the use of a fresh, unopened bottle is recommended to ensure reaction reproducibility.

Troubleshooting Guides

Problem: My reaction yield is consistently low when using this compound.

  • Possible Cause 1: Reagent Degradation due to Moisture. The most common cause is the hydrolysis of the reagent. Ensure that the reagent is sourced from a fresh, properly sealed bottle and that all handling is performed under strictly anhydrous conditions.

  • Troubleshooting Step 1: Use a fresh bottle of this compound.

  • Troubleshooting Step 2: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas before use.[5]

  • Troubleshooting Step 3: Use anhydrous solvents. If not purchased as anhydrous, dry the solvents using appropriate methods, such as passing them through a column of activated alumina or storing them over activated 3Å molecular sieves.[1]

  • Troubleshooting Step 4: Perform the reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glove box.[5][7]

Problem: I am observing unexpected side products in my reaction.

  • Possible Cause 1: Presence of 2-(2-methoxyethoxy)ethanol. The hydrolysis product, 2-(2-methoxyethoxy)ethanol, can act as a nucleophile in the reaction, leading to the formation of undesired byproducts.

  • Troubleshooting Step 1: Verify the purity of the this compound using GC or NMR to check for the presence of the corresponding alcohol.

  • Troubleshooting Step 2: If the alcohol is present, purify the chloride by distillation or use a fresh batch.

  • Possible Cause 2: Elimination Reaction. Under basic conditions, haloalkanes can undergo elimination reactions to form alkenes.[3]

  • Troubleshooting Step 2: If using a strong base, consider the possibility of E2 elimination as a competing pathway. Using a bulkier, non-nucleophilic base or running the reaction at a lower temperature may favor substitution over elimination.

Problem: My reaction results are not reproducible.

  • Possible Cause: Inconsistent Reagent Quality. Variable amounts of moisture in the reagent or reaction setup can lead to inconsistent results.

  • Troubleshooting Step: Implement a standardized protocol for handling and using this compound. This includes consistently using anhydrous solvents, inert atmosphere techniques, and reagents from a reliable source. Document the age and handling history of the reagent bottle.

Quantitative Data

Table 1: Hydrolysis Data for the Analogous Compound, bis(2-chloroethyl) ether

ParameterValueConditionsReference
Hydrolysis Rate Constant2.6 x 10⁻⁵ / hourNeutral pH[8]
Hydrolysis Half-life3 yearspH 7, 25 °C[8]

Note: This data is for bis(2-chloroethyl) ether and should be used as a qualitative indicator only. The reactivity of this compound may differ.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 52808-36-3[2]
Molecular Formula C₅H₁₁ClO₂[2]
Molecular Weight 138.59 g/mol [2]
Boiling Point 156 °C at 760 mmHg[9]
Density 1.025 g/cm³[9]
Flash Point 44.8 °C[9]

Experimental Protocols

Protocol 1: Drying of this compound with 3Å Molecular Sieves

This protocol describes the process of drying this compound that may have been exposed to atmospheric moisture.

Materials:

  • This compound

  • Activated 3Å molecular sieves

  • Oven-dried round-bottom flask with a stir bar

  • Septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at >250°C for at least 12 hours under vacuum.[10] Cool to room temperature under an inert atmosphere.

  • Prepare the Flask: Take an oven-dried round-bottom flask equipped with a magnetic stir bar and flush it with inert gas.

  • Add Reagent and Sieves: Under a positive pressure of inert gas, add the this compound to the flask, followed by the activated 3Å molecular sieves (approximately 10-20% of the solvent volume).

  • Drying: Seal the flask with a septum and allow the mixture to stand for 24-48 hours with occasional swirling. For faster drying, the mixture can be gently stirred.

  • Transfer of Dried Reagent: The dried reagent can be transferred to the reaction vessel via a cannula or a syringe under an inert atmosphere. Do not decant, as this may transfer fine particles of the sieves.

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction under Anhydrous Conditions

This protocol outlines a general workflow for using this compound in a moisture-sensitive reaction.

Materials:

  • Dried this compound

  • Nucleophile (e.g., an alcohol)

  • Anhydrous non-nucleophilic base (e.g., diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert gas supply, syringes, needles

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup: Set up the reaction flask under a positive pressure of nitrogen or argon.

  • Addition of Reactants: a. Dissolve the nucleophile (e.g., alcohol) and the non-nucleophilic base in the anhydrous solvent in the reaction flask. b. Using a dry syringe, slowly add the dried this compound to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Proceed with standard extraction and purification procedures.

Visualizations

Hydrolysis_Reaction Hydrolysis of this compound cluster_products Products reagent This compound alcohol 2-(2-Methoxyethoxy)ethanol reagent->alcohol Nucleophilic Substitution hcl Hydrochloric Acid (HCl) reagent->hcl water Water (H₂O) water->alcohol water->hcl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow Workflow for Handling Moisture-Sensitive Reagent cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction cluster_analysis Analysis & Cleanup oven_dry Oven-dry all glassware cool_inert Cool under inert gas oven_dry->cool_inert setup_reaction Set up reaction under inert atmosphere cool_inert->setup_reaction activate_sieves Activate molecular sieves dry_reagent Dry reagent if necessary activate_sieves->dry_reagent receive Receive reagent (Sure/Seal™ bottle) receive->dry_reagent add_reagents Add reagents via syringe dry_reagent->add_reagents add_solvents Add anhydrous solvents setup_reaction->add_solvents add_solvents->add_reagents run_reaction Monitor reaction add_reagents->run_reaction workup Quench and work-up run_reaction->workup purify Purify product workup->purify

Caption: Experimental workflow for using this compound.

References

Technical Support Center: Troubleshooting Reactions with 2-(2-Methoxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving 2-(2-methoxyethoxy)ethyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yields, encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The following section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question 1: I am experiencing very low or no yield in my etherification reaction with this compound and an alcohol/phenol. What are the likely causes?

Answer:

Low or no yield in a Williamson ether synthesis, the typical reaction for this reagent, can stem from several factors. This reaction proceeds via an SN2 mechanism, which is sensitive to reaction conditions.[1]

Troubleshooting Steps:

  • Incomplete Deprotonation of the Alcohol/Phenol: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide or phenoxide.[1][2] If the base used is not strong enough to fully deprotonate the starting alcohol or phenol, the concentration of the active nucleophile will be low, leading to poor yields.

    • Solution: For aliphatic alcohols, use a strong base like sodium hydride (NaH) or potassium hydride (KH). For phenols, a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient. Ensure the base is fresh and properly handled to maintain its reactivity.

  • Presence of Water: Moisture in the reaction will quench the strong base and protonate the alkoxide/phenoxide, rendering it non-nucleophilic. Water can also hydrolyze the this compound.

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

    • Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation of the base, leaving the nucleophile more reactive.[3]

  • Low Reaction Temperature: Like most reactions, the rate of etherification is temperature-dependent.

    • Solution: Williamson ether syntheses are typically conducted at elevated temperatures, often in the range of 50-100 °C.[3] If you are running the reaction at room temperature, gradually increasing the heat may improve the yield.

Below is a troubleshooting workflow to diagnose the cause of low yield:

low_yield_troubleshooting start Low or No Yield check_base Is the base strong enough? start->check_base check_anhydrous Are conditions anhydrous? check_base->check_anhydrous Yes use_stronger_base Use NaH or KH for alcohols, K2CO3/Cs2CO3 for phenols check_base->use_stronger_base No check_solvent Is the solvent polar aprotic? check_anhydrous->check_solvent Yes dry_reagents Use anhydrous solvents and reagents under inert gas check_anhydrous->dry_reagents No check_temp Is the temperature adequate? check_solvent->check_temp Yes change_solvent Switch to DMF, DMSO, or Acetonitrile check_solvent->change_solvent No end_ok Reaction Optimized check_temp->end_ok Yes increase_temp Increase temperature to 50-100 °C check_temp->increase_temp No use_stronger_base->check_anhydrous dry_reagents->check_solvent change_solvent->check_temp increase_temp->end_ok

Fig. 1: Troubleshooting workflow for low reaction yields.

Question 2: My reaction is producing significant byproducts, leading to a low yield of the desired ether. What are the common side reactions and how can I minimize them?

Answer:

The primary side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which in this case would be this compound.

Troubleshooting Steps:

  • E2 Elimination: This is more likely to occur with sterically hindered substrates or when using a bulky, strong base. While this compound is a primary halide and less prone to elimination, a very hindered alcohol substrate or a bulky base can favor this pathway.

    • Solution: If your alcohol is sterically hindered, consider using a less bulky base. Also, ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination over substitution.

  • C-Alkylation of Phenols: When using phenoxide nucleophiles, alkylation can sometimes occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. This is more common with ambident nucleophiles.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

The logical relationship between reaction conditions and competing pathways is illustrated below:

reaction_pathways reactants Alkoxide/Phenoxide + This compound sn2_path SN2 Pathway (Desired) reactants->sn2_path Primary Halide Polar Aprotic Solvent Less Hindered Base e2_path E2 Pathway (Side Reaction) reactants->e2_path Steric Hindrance Bulky Base Higher Temperature ether_product ether_product sn2_path->ether_product Forms Ether Product alkene_product alkene_product e2_path->alkene_product Forms Alkene Byproduct

Fig. 2: Competing SN2 and E2 reaction pathways.

Quantitative Data Summary

While specific yield data for a wide range of substrates with this compound is dispersed throughout the literature, the following table provides representative yields for the Williamson ether synthesis under various conditions to guide your optimization. Laboratory syntheses typically achieve yields of 50-95%.[3]

Substrate (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Representative Yield (%)
Primary AlcoholNaHDMF60485-95
Secondary AlcoholNaHTHF70860-80
PhenolK₂CO₃Acetonitrile80680-95
4-NitrophenolCs₂CO₃DMF50390-98
Sterically Hindered PhenolK₂CO₃DMF1001240-60

Note: These are illustrative yields and can vary significantly based on the specific substrate and reaction scale.

Key Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol provides a detailed methodology for a typical etherification reaction using this compound with a phenolic substrate.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Addition of Reagents: To the flask, add the phenol derivative (1.0 eq) and anhydrous DMF. Stir until the phenol is completely dissolved. Add the finely powdered, dry potassium carbonate (2.0 eq).

  • Reaction Initiation: Add this compound (1.2 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.

The experimental workflow is visualized in the following diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve phenol in anhydrous DMF add_base Add K2CO3 prep_reagents->add_base add_chloride Add this compound add_base->add_chloride heat Heat to 80 °C add_chloride->heat monitor Monitor by TLC heat->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Obtain Pure Ether

Fig. 3: General experimental workflow for Williamson ether synthesis.

References

Technical Support Center: Removal of Unreacted 2-(2-Methoxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-(2-methoxyethoxy)ethyl chloride from reaction mixtures.

Troubleshooting Guide

Effectively removing unreacted this compound is crucial for obtaining pure products. Below are common issues and their solutions.

Problem 1: Persistent Presence of this compound in the Product After Standard Aqueous Work-up

Possible Cause: The polarity of this compound allows for some solubility in the aqueous phase, leading to incomplete removal with a simple water wash.

Solution: Employ a multi-step extractive work-up. A typical procedure involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Follow this with sequential washes of the organic layer with a dilute base, water, and finally, brine.

Problem 2: Formation of a Stable Emulsion During Extractive Work-up

Possible Cause: Emulsions can form due to the presence of polar impurities, high concentrations of starting materials, or vigorous shaking.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help break the emulsion.

  • Filtration through Celite®: Pass the emulsified mixture through a pad of Celite® or another filter aid. This can disrupt the emulsion by breaking up the fine droplets.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity can sometimes destabilize the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for a period can lead to gradual separation.

Problem 3: Suspected Hydrolysis of the Product or Starting Material During Work-up

Possible Cause: The ether linkages in this compound are generally stable to hydrolysis under neutral and ambient conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. The terminal chloride is the most reactive site.

Solution:

  • Perform aqueous washes with dilute acid or base quickly and at room temperature or below.

  • Neutralize the reaction mixture before extraction if possible.

  • If your product is sensitive to acidic or basic conditions, use only neutral water and brine washes.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: The following properties are crucial for designing a purification strategy:

PropertyValueReference(s)
Molecular Weight138.59 g/mol [1]
Boiling Point156 °C at 760 mmHg[1]
Density1.025 g/cm³[1]
SolubilityMiscible with many organic solvents. Due to the ether oxygens, it has some water solubility.

Q2: What is a standard extractive work-up procedure to remove this compound?

A2: A general protocol, adapted from procedures for similar compounds, is as follows. Note that the specific organic solvent and wash solutions may need to be optimized based on the properties of your desired product.[2]

Experimental Protocol: Extractive Work-up

  • Quenching (Optional): If the reaction contains highly reactive reagents, cool the mixture in an ice bath and slowly add a quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water and gently shake. Allow the layers to separate and drain the aqueous layer.

  • Base Wash (Optional): To remove any acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide).

  • Neutral Wash: Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Q3: How can I monitor the removal of this compound?

A3: Thin-layer chromatography (TLC) is an effective method to monitor the progress of the purification.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. The optimal ratio will depend on the polarity of your product. A 1:4 to 1:1 mixture of ethyl acetate:hexanes can be a good starting point.

  • Visualization: this compound is not UV active. It can be visualized using a potassium permanganate stain or a p-anisaldehyde stain followed by gentle heating. The compound will appear as a spot that consumes the stain.

Q4: Can I remove this compound by distillation?

A4: Yes, distillation can be an effective method, especially if there is a significant difference in boiling points between your product and this compound (boiling point ~156 °C at atmospheric pressure).[1] Vacuum distillation is recommended if your product is thermally sensitive.

Q5: What should I do if I suspect my product has some water solubility and is being lost during the aqueous washes?

A5: If your product has some water solubility, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Visualizations

Below are diagrams illustrating the logic of the troubleshooting and experimental workflows.

Troubleshooting_Workflow start Reaction Mixture Containing Unreacted Reagent extraction Perform Extractive Work-up start->extraction check_purity Check Purity (e.g., TLC, NMR) extraction->check_purity pure Pure Product check_purity->pure Successful impure Impure Product check_purity->impure Unsuccessful troubleshoot Troubleshoot Work-up impure->troubleshoot emulsion Emulsion Formation? troubleshoot->emulsion break_emulsion Break Emulsion (Brine, Celite) emulsion->break_emulsion Yes distillation Consider Distillation emulsion->distillation No break_emulsion->extraction

Caption: Troubleshooting workflow for reagent removal.

Extractive_Workup_Flowchart start Diluted Reaction Mixture in Separatory Funnel add_water Add Water Shake & Separate start->add_water aq1 Aqueous Layer 1 (to waste/back-extraction) add_water->aq1 org1 Organic Layer add_water->org1 add_base Add Dilute Base Shake & Separate org1->add_base aq2 Aqueous Layer 2 (contains acidic impurities) add_base->aq2 org2 Organic Layer add_base->org2 add_brine Add Brine Shake & Separate org2->add_brine aq3 Aqueous Layer 3 (aids drying) add_brine->aq3 org3 Organic Layer add_brine->org3 dry Dry over Anhydrous Salt (e.g., Na2SO4) org3->dry filter_concentrate Filter & Concentrate dry->filter_concentrate product Crude Product filter_concentrate->product

Caption: Standard extractive work-up procedure.

References

Technical Support Center: Reactivity of 2-(2-Methoxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base choice on the reactivity of "2-(2-Methoxyethoxy)ethyl chloride" in ether synthesis reactions. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism when using this compound with a base to synthesize an ether?

A1: The primary reaction is a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (typically an alkoxide or phenoxide) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new ether bond. Since this compound is a primary alkyl halide, the SN2 pathway is highly favored over competing elimination (E2) reactions.[1][2][3][4]

Q2: How does the choice of base affect the rate and yield of the reaction?

A2: The base plays a crucial role in deprotonating the alcohol or phenol to generate the nucleophilic alkoxide or phenoxide. The strength of the base directly impacts the rate of this deprotonation and, consequently, the overall reaction rate.

  • Strong Bases (e.g., Sodium Hydroxide - NaOH, Sodium Hydride - NaH): These bases rapidly and completely deprotonate most alcohols and phenols, leading to a high concentration of the nucleophile. This generally results in faster reaction rates and high yields, assuming the substrate is stable to the strong base.[5][6]

  • Weak Bases (e.g., Potassium Carbonate - K2CO3): Weaker bases establish an equilibrium with the alcohol or phenol, resulting in a lower concentration of the active nucleophile at any given time. This typically leads to slower reaction rates compared to strong bases. However, they are often preferred for base-sensitive substrates to minimize side reactions.[7][8]

  • Very Weak Bases (e.g., Triethylamine - Et3N): Triethylamine is generally not a suitable base for deprotonating alcohols to form alkoxides for a Williamson ether synthesis. Its basicity is insufficient to generate a significant concentration of the required nucleophile, which can lead to very slow or no reaction.[5]

Q3: What are the common side reactions to be aware of?

A3: The most common side reaction in a Williamson ether synthesis is the E2 elimination, which forms an alkene. However, with a primary alkyl halide like this compound, the likelihood of elimination is significantly lower than with secondary or tertiary halides.[1][9] Another potential side reaction, particularly with strong bases, is the hydrolysis of the starting material or product if water is present in the reaction mixture.

Q4: Why is my reaction with triethylamine not working?

A4: Triethylamine is a weak, non-nucleophilic base that is typically used as an acid scavenger. It is not strong enough to deprotonate an alcohol to the corresponding alkoxide, which is the necessary nucleophile for the Williamson ether synthesis to proceed efficiently.[5] Therefore, you will likely observe little to no product formation. For this reaction, a stronger base is required.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Insufficiently Strong Base If using a weak base like K2CO3 with a less acidic alcohol, consider switching to a stronger base such as NaOH or NaH to ensure complete deprotonation.
Inadequate Reaction Time/Temperature Reactions with weaker bases like K2CO3 may require longer reaction times or higher temperatures to achieve good conversion. Monitor the reaction by TLC to determine the optimal time.[7]
Presence of Water Water can consume the strong base and hydrolyze the alkyl chloride. Ensure all reagents and solvents are anhydrous, especially when using highly reactive bases like NaH.
Poor Solubility Ensure all reactants are soluble in the chosen solvent. Aprotic polar solvents like DMF or DMSO are often effective for Williamson ether synthesis.[2]
Issue 2: Formation of Impurities
Possible Cause Troubleshooting Step
Side Reactions (Elimination) Although less likely with a primary halide, if elimination is observed, consider using a milder base (e.g., K2CO3) and lower reaction temperatures.
Degradation of Starting Material/Product If your substrate is sensitive to strong bases, use a weaker base like K2CO3.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. Protic solvents can react with strong bases.

Data Presentation: Impact of Base on Reaction Outcome

The following table summarizes the expected outcomes when using different bases for the Williamson ether synthesis with this compound and a generic primary alcohol. The data is representative and based on typical results for similar primary alkyl halides.

BaseBase StrengthTypical SolventTypical Temperature (°C)Typical Reaction Time (h)Expected Yield (%)
Sodium Hydroxide (NaOH) StrongDMF, DMSO25 - 802 - 685 - 95
Potassium Carbonate (K2CO3) Weak/MildDMF, Acetonitrile60 - 1008 - 2470 - 90
Triethylamine (Et3N) Very WeakDichloromethane, THF25 - 60> 24< 10

Experimental Protocols

Protocol 1: Ether Synthesis using Sodium Hydroxide (Strong Base)
  • To a solution of the alcohol (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add powdered NaOH (1.2 eq.) in portions at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the alkoxide.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ether Synthesis using Potassium Carbonate (Weak Base)
  • To a solution of the alcohol (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of alcohol), add finely powdered K2CO3 (2.0 eq.).

  • Add this compound (1.2 eq.) to the suspension.

  • Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor its progress by TLC.[7]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide + Base Base Base Protonated_Base Protonated_Base Ether Ether Alkoxide->Ether + Alkyl Chloride Alkyl_Chloride This compound Chloride_Ion Cl- Troubleshooting_Yield Start Low/No Product Yield Check_Base Is the base strong enough? Start->Check_Base Switch_Base Switch to a stronger base (e.g., NaOH, NaH) Check_Base->Switch_Base No Check_Conditions Are reaction time and temperature adequate? Check_Base->Check_Conditions Yes End Improved Yield Switch_Base->End Increase_Time_Temp Increase reaction time and/or temperature Check_Conditions->Increase_Time_Temp No Check_Water Is the reaction anhydrous? Check_Conditions->Check_Water Yes Increase_Time_Temp->End Dry_Reagents Use anhydrous reagents and solvents Check_Water->Dry_Reagents No Check_Water->End Yes Dry_Reagents->End

References

Technical Support Center: Analysis of Commercial "2-(2-Methoxyethoxy)ethyl chloride"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial "2-(2-Methoxyethoxy)ethyl chloride". The information provided will assist in identifying potential impurities and ensuring the quality of the material for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial "this compound"?

A1: Based on the common industrial synthesis methods, the most probable impurities include:

  • Unreacted Starting Materials: 2-(2-Methoxyethoxy)ethanol and a chlorinating agent (e.g., thionyl chloride) or reagents from the Williamson ether synthesis.

  • Byproducts of Synthesis: These can include symmetrical ethers like bis(2-(2-methoxyethoxy)ethyl) ether, and products of elimination reactions.

  • Residual Solvents: Solvents used during synthesis and purification, such as toluene, dichloromethane, or diethyl ether.

  • Water: Due to the hygroscopic nature of the starting materials and product.[1]

Q2: Which analytical techniques are best suited for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any impurities present in significant amounts.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantification.

Q3: I am observing unexpected peaks in my ¹H NMR spectrum. What could they be?

A3: Unexpected peaks in the ¹H NMR spectrum could be due to several of the potential impurities listed in A1. For example:

  • A broad singlet, typically between 2-5 ppm, could indicate the presence of water or the hydroxyl proton of unreacted 2-(2-Methoxyethoxy)ethanol.

  • Additional multiplets in the 3-4 ppm region could correspond to other ether-containing byproducts.

  • Singlets or multiplets in regions characteristic of common organic solvents (e.g., ~7.2 ppm for chloroform, ~2.1 ppm for acetone) may indicate residual solvent.

Q4: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) that I cannot identify. What steps should I take?

A4: When an unknown peak is observed in your GC-MS chromatogram, consider the following:

  • Examine the Mass Spectrum: Look for characteristic fragmentation patterns. For example, the loss of specific fragments can be indicative of certain functional groups.

  • Consider Potential Isomers: Some impurities may be isomers of the main compound or other expected byproducts, resulting in the same molecular weight but different retention times.

  • Database Search: Utilize mass spectral libraries (e.g., NIST) to search for matches to the unknown spectrum.[2]

  • Review the Synthesis Route: Consider less common side reactions that could have occurred during the manufacturing process.

Troubleshooting Guides

Issue 1: Higher than expected water content.
  • Problem: The presence of excess water can interfere with moisture-sensitive reactions.

  • Identification:

    • Karl Fischer Titration: The most accurate method for quantifying water content.

    • ¹H NMR: A broad singlet in the spectrum. The chemical shift can vary depending on the solvent and concentration.

  • Solution:

    • Dry the "this compound" over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and re-filter.

    • For stringent requirements, distillation from a non-reactive drying agent may be necessary.

Issue 2: Presence of unreacted 2-(2-Methoxyethoxy)ethanol.
  • Problem: The hydroxyl group of the starting material can compete in subsequent reactions, leading to unwanted byproducts.

  • Identification:

    • GC-MS: A peak with a different retention time than the main component, exhibiting a mass spectrum consistent with 2-(2-Methoxyethoxy)ethanol.

    • ¹H NMR: A broad peak corresponding to the hydroxyl proton and characteristic signals of the alcohol.

  • Solution:

    • Purification by fractional distillation can effectively remove the more volatile alcohol.

    • Aqueous washing may also help to remove the more water-soluble alcohol, followed by drying of the organic layer.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Prepare a dilute solution of the commercial "this compound" (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or diethyl ether.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the retention times and mass spectra of any observed peaks with reference spectra of suspected impurities and the main component. The NIST Mass Spectrometry Data Center is a valuable resource for reference spectra.[2]

Protocol 2: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Prepare a solution of approximately 10-20 mg of the "this compound" in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 300 MHz or higher for better resolution.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 75 MHz or higher.

    • Number of Scans: 512-1024 scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

    • Compare the chemical shifts with known values for the expected product and potential impurities.

Quantitative Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities

CompoundFunctional Group¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
This compound -O-CH₂-CH₂-Cl3.75 (t)71.5
-O-CH₂-CH₂-O-3.68 (t)70.8
-CH₂-O-CH₃3.55 (t)70.2
-O-CH₃3.38 (s)59.0
-CH₂-Cl3.65 (t)42.7
2-(2-Methoxyethoxy)ethanol -O-CH₂-CH₂-OH3.72 (t)61.7
-O-CH₂-CH₂-O-3.65 (m)70.6, 72.5
-CH₂-O-CH₃3.54 (t)70.6
-O-CH₃3.38 (s)59.0
-OHvariable, broad-
bis(2-(2-methoxyethoxy)ethyl) ether -O-CH₂-CH₂-O-3.65 (m)70.7
-CH₂-O-CH₃3.54 (t)70.6
-O-CH₃3.38 (s)59.0

Note: Predicted chemical shifts are based on standard NMR prediction software and may vary slightly from experimental values.

Table 2: Expected GC-MS Data for this compound

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 138.59[3]107, 93, 75, 63, 59, 45
2-(2-Methoxyethoxy)ethanol 120.15[1]105, 89, 75, 59, 45
bis(2-(2-methoxyethoxy)ethyl) ether 222.28117, 101, 89, 75, 59, 45

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Commercial Product Commercial Product GC_MS GC-MS Analysis Commercial Product->GC_MS NMR NMR Spectroscopy (1H and 13C) Commercial Product->NMR Impurity_ID Impurity Identification GC_MS->Impurity_ID NMR->Impurity_ID Quantification Quantification Impurity_ID->Quantification

Caption: Experimental workflow for impurity identification.

synthesis_pathway cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities Alcohol 2-(2-Methoxyethoxy)ethanol Target This compound Alcohol->Target Reaction Unreacted_Alcohol Unreacted Alcohol Alcohol->Unreacted_Alcohol Incomplete Reaction Symmetrical_Ether Symmetrical Ether Byproduct Alcohol->Symmetrical_Ether Side Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Target Other_Byproducts Other Byproducts Target->Other_Byproducts Side Reaction

Caption: Potential impurity formation pathway.

References

Validation & Comparative

A Comparative Guide to 2-(2-Methoxyethoxy)ethyl Chloride and Other Ethylene Glycol-Based Alkylating Agents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(2-Methoxyethoxy)ethyl chloride and other ethylene glycol-based alkylating agents, focusing on their performance in chemical synthesis and their impact on the biological properties of resulting molecules. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate reagents for applications ranging from bioconjugation to the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Ethylene Glycol-Based Alkylating Agents

Ethylene glycol-based alkylating agents are a class of bifunctional molecules that combine a reactive alkylating moiety, typically a chloro, bromo, or tosyl group, with a hydrophilic oligo(ethylene glycol) (OEG) or polyethylene glycol (PEG) chain. These agents are instrumental in modern drug development, serving as linkers to connect a targeting molecule (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or a protein degrader). The ethylene glycol component imparts favorable physicochemical properties, such as increased aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity.[1][2]

This compound, a short OEG-containing alkylating agent, is a versatile building block in this class. Its performance is often compared to analogues with varying ethylene glycol chain lengths to fine-tune the properties of the final conjugate for optimal efficacy and safety.

Chemical Properties and Alkylating Reactivity

The primary function of these agents is to form covalent bonds with nucleophilic groups such as amines (-NH2) and thiols (-SH) found in biomolecules. The reactivity of the alkyl chloride is a key consideration for efficient conjugation under mild conditions that preserve the integrity of sensitive biological molecules.

While direct comparative kinetic studies are sparse in the literature, the alkylation reactions are generally performed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Experimental Protocol: General Procedure for N-Alkylation of Amines

A common procedure for the alkylation of a primary amine with an ethylene glycol-based alkyl chloride involves the following steps:

  • Dissolution: The primary amine is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.

  • Alkylating Agent Addition: The ethylene glycol-based alkyl chloride (e.g., this compound) is added to the reaction mixture, typically at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is purified using standard techniques like column chromatography.[3]

Experimental Protocol: General Procedure for S-Alkylation of Thiols

The alkylation of thiols to form thioethers is a robust reaction, often proceeding with high efficiency.

  • Thiol Deprotonation: The thiol is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH) or a non-nucleophilic base like potassium carbonate, is added to deprotonate the thiol and form the more nucleophilic thiolate.[4]

  • Alkylating Agent Addition: The ethylene glycol-based alkyl chloride is added to the solution of the thiolate.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Purification: The product is isolated and purified by extraction and column chromatography.[2][5]

Impact of Ethylene Glycol Chain Length on Physicochemical Properties

The length of the ethylene glycol chain is a critical parameter that can be tuned to optimize the properties of a drug conjugate. Increasing the number of ethylene glycol units generally leads to:

  • Increased Hydrophilicity and Aqueous Solubility: This is crucial for improving the formulation of poorly soluble drugs for intravenous administration.[6]

  • Improved Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the molecule, which can reduce renal clearance and extend the circulation half-life.[7]

  • Reduced Immunogenicity: The hydrophilic PEG chain can shield the drug conjugate from recognition by the immune system.[1]

  • Enhanced Cell Permeability (to an optimal length): While counterintuitive for hydrophilic chains, shorter OEG linkers can facilitate the adoption of conformations that shield polar surfaces, thereby improving passive cell permeability, a key factor for the efficacy of PROTACs.[8]

Table 1: Comparison of Physicochemical Properties of Ethylene Glycol-Based Linkers
PropertyShort Chain (e.g., 2-(2-Methoxyethoxy)ethyl)Mid-length Chain (e.g., PEG4)Long Chain (e.g., PEG8)Reference(s)
Aqueous Solubility ModerateHighVery High[6]
LogP HigherLowerLowestGeneral Trend
Cell Permeability Can be high (conformation-dependent)Often optimal for PROTACsCan be reduced[8]
Impact on Half-life MinimalModerate increaseSignificant increase[7]

Influence on Biological Activity and Cytotoxicity

The ethylene glycol linker itself is generally considered to be of low toxicity and biocompatible.[9] However, the overall cytotoxicity of the final conjugate is a complex interplay between the targeting moiety, the linker, and the payload.

Studies on ethylene glycol ethers have shown some potential for toxicity at high concentrations, with effects observed on the hematopoietic and reproductive systems in animal studies.[9][10] For instance, 2-methoxyethanol, a related compound, has demonstrated cytotoxic effects in some cell lines, while others like 2-phenoxyethanol have shown more consistent cytotoxic action in neuronal cells.[11]

Table 2: Illustrative Cytotoxicity Data of Ethylene Glycol Derivatives
CompoundCell LineAssayEndpoint (Concentration)EffectReference(s)
2-PhenoxyethanolSH-SY5Y (neuroblastoma)LDH release, MTT5-25 mMIncreased cytotoxicity[11]
2-ButoxyethanolSH-SY5Y (neuroblastoma)LDH release, MTTNot cytotoxic alonePotentiated H₂O₂ toxicity[11]
2-MethoxyethanolSH-SY5Y (neuroblastoma)LDH release, MTT-No cytotoxic effect[11]
Oligo(ethylene glycol) derivativesMDA-MB-231 (breast cancer), A375 (melanoma)Not specifiedIC₅₀ comparable to DoxorubicinHigh cytotoxicity[12]

It is crucial to note that the cytotoxicity in the context of drug conjugates is primarily driven by the payload, with the linker modulating delivery and exposure to the target cells.

Application in Modulating Signaling Pathways: PROTACs

A prime example of the application of ethylene glycol-based alkylating agents is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, often constructed using ethylene glycol-based building blocks, plays a pivotal role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.

PROTAC_Mechanism POI POI Ternary_Complex Ternary_Complex E3_Ligase E3_Ligase PROTAC PROTAC

The length and flexibility of the ethylene glycol linker are critical for productive ternary complex formation. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding modes.

Experimental_Workflow

Conclusion

This compound and its ethylene glycol-based analogues are indispensable tools in modern medicinal chemistry and drug development. The choice of the specific alkylating agent, particularly the length of the ethylene glycol chain, has a profound impact on the physicochemical and biological properties of the resulting conjugates. While shorter chains like that in this compound can be advantageous for optimizing cell permeability in PROTACs, longer chains are often preferred for enhancing the solubility and half-life of biologics like ADCs. A systematic evaluation of a series of these linkers is often necessary to identify the optimal candidate for a specific therapeutic application. This guide provides a framework for understanding the key considerations and offers a starting point for the rational design of ethylene glycol-linked bioconjugates.

References

A Comparative Analysis of 2-(2-Methoxyethoxy)ethyl Chloride Derivatives: An NMR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic compounds is paramount. This guide provides a comparative analysis of "2-(2-Methoxyethoxy)ethyl chloride" and its derivatives, focusing on their nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Detailed experimental protocols and workflow visualizations are included to support the accurate identification and characterization of these compounds.

"this compound" and its analogs are versatile building blocks in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. Their structural elucidation through spectroscopic methods is a critical step in ensuring the purity and identity of synthesized molecules. This guide offers a centralized resource for comparing the NMR and MS spectral features of these compounds and provides standardized protocols for their analysis.

Comparative Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for "this compound" and a selection of its derivatives. This comparative presentation facilitates the identification of structural similarities and differences, aiding in the analysis of newly synthesized analogs.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Compound-OCH₃-OCH₂CH₂O--OCH₂CH₂Cl-CH₂ClAromatic/Other Protons
This compound~3.39 (s, 3H)~3.58-3.75 (m, 6H)~3.75 (t, 2H)~3.65 (t, 2H)-
2-(2-Methoxyethoxy)ethyl methacrylate3.38 (s, 3H)3.55-3.75 (m, 4H)4.29 (t, 2H)-1.95 (s, 3H), 5.58 (s, 1H), 6.12 (s, 1H)[1]
2-(2-Methoxyphenoxy)ethyl chloride3.85 (s, 3H)4.26 (t, 2H, J=6.3Hz)-3.81 (t, 2H, J=6.3Hz)6.94 (m, 4H)[2]
2-Methoxyethoxymethyl chloride3.40 (s, 3H)3.69 (t, 2H)-5.48 (s, 2H)-[3]

Table 2: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
This compoundC₅H₁₁ClO₂138.59[4]103 [M-Cl]⁺, 89, 75, 59, 45 [CH₂O=CH₂]⁺ (from ether cleavage)
2-(2-Methoxyethoxy)ethyl methacrylateC₉H₁₆O₄188.22129, 115, 101, 87, 69, 45 [CH₂O=CH₂]⁺
2-(2-Methoxyphenoxy)ethyl chlorideC₉H₁₁ClO₂186.64[2]151 [M-Cl]⁺, 137, 123, 109, 93, 77
2-Methoxyethoxymethyl chlorideC₄H₉ClO₂124.5795, 79, 61, 45 [CH₂O=CH₂]⁺

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are recommended for the NMR and mass spectrometry analysis of "this compound" derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

2. Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 20 ppm (-2 to 18 ppm)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 4 seconds

  • Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • For electrospray ionization (ESI), the solution can be directly infused or injected into the LC-MS system. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.

2. Instrument Parameters (ESI-Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (N₂): 600 L/hr.

  • Mass Range: m/z 50-500.

  • Collision Energy (for MS/MS): For fragmentation analysis, a collision energy ramp (e.g., 10-40 eV) can be applied to induce fragmentation of the parent ion.

Visualizing the Analytical Workflow

A clear understanding of the experimental process is essential for planning and execution. The following diagram illustrates a typical workflow for the synthesis and characterization of a "this compound" derivative.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization start Starting Materials (e.g., 2-(2-Methoxyethoxy)ethanol, Thionyl Chloride) reaction Chemical Reaction (e.g., Chlorination) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Purified Derivative purification->product nmr_prep NMR Sample Preparation product->nmr_prep ~5-10 mg ms_prep MS Sample Preparation product->ms_prep ~1 mg nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_proc NMR Data Processing nmr_acq->nmr_proc nmr_interp ¹H & ¹³C NMR Interpretation nmr_proc->nmr_interp structure Structural Elucidation nmr_interp->structure ms_acq MS Data Acquisition ms_prep->ms_acq ms_proc MS Data Processing ms_acq->ms_proc ms_interp Fragmentation Analysis ms_proc->ms_interp ms_interp->structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Logical Relationship in Mass Spectrometry Fragmentation

The fragmentation patterns observed in mass spectrometry provide valuable clues about the molecular structure. The following diagram illustrates the logical relationship of common fragmentation pathways for a generic "2-(2-Methoxyethoxy)ethyl" derivative.

G cluster_frags Primary Fragmentation Pathways cluster_secondary_frags Secondary Fragments mol_ion Molecular Ion [M]⁺ loss_cl Loss of Chlorine Radical [M-Cl]⁺ mol_ion->loss_cl alpha_ether α-Cleavage at Ether Linkage mol_ion->alpha_ether mclafferty McLafferty Rearrangement (if applicable) mol_ion->mclafferty frag1 [C₄H₉O₂]⁺ loss_cl->frag1 frag2 [C₂H₅O]⁺ (m/z 45) alpha_ether->frag2 frag3 Further Fragmentation alpha_ether->frag3 mclafferty->frag3

References

A Comparative Study of 2-(2-Methoxyethoxy)ethyl Chloride and its Bromo-Equivalent for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry and drug development, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides a detailed comparative analysis of 2-(2-Methoxyethoxy)ethyl chloride and its corresponding bromo-equivalent, offering researchers and scientists a comprehensive overview to inform their selection process. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide draws upon established principles of organic chemistry and data from structurally similar compounds to provide a thorough evaluation.

Executive Summary

Alkyl halides are fundamental building blocks in organic synthesis, widely employed in the formation of carbon-heteroatom bonds. The choice between a chloro- or bromo- a substituent on a molecule like 2-(2-Methoxyethoxy)ethyl halide influences its physical properties, reactivity, and suitability for specific applications. In general, alkyl bromides are more reactive than their chloride counterparts in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion. This enhanced reactivity can lead to faster reaction times and higher yields but may also result in increased side product formation and require more stringent control of reaction conditions.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and a structurally similar bromo-equivalent, 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane. These properties are crucial for reaction planning, safety considerations, and process scale-up.

PropertyThis compound1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane (Bromo-equivalent)
Molecular Formula C5H11ClO2[1][2]C7H15BrO3[3]
Molecular Weight 138.59 g/mol [1]227.10 g/mol [3]
Boiling Point 156 °C at 760 mmHg[1]Not available
Density 1.025 g/cm³[1]0.917 g/mL at 25 °C[3]
Flash Point 44.8 °C[1]Not applicable[3]
CAS Number 52808-36-3[1][2]72593-77-2[3]

Reactivity Comparison: The Williamson Ether Synthesis

A primary application for these reagents is in nucleophilic substitution reactions, such as the Williamson ether synthesis, a widely used method for the preparation of ethers. The reactivity of the alkyl halide is a key factor in the success of this reaction.

General Principles:

In the context of SN2 reactions like the Williamson ether synthesis, the leaving group's ability is paramount. The halide's ability to depart as a stable anion dictates the reaction rate. The general order of leaving group ability for halogens is I > Br > Cl > F. This trend is attributed to the halide's basicity, with weaker bases being better leaving groups. Since hydrobromic acid is a stronger acid than hydrochloric acid, the bromide ion is a weaker base than the chloride ion, and therefore a better leaving group.

This principle suggests that 2-(2-Methoxyethoxy)ethyl bromide would be more reactive than its chloro- a counterpart in a Williamson ether synthesis. This higher reactivity could translate to:

  • Faster reaction rates: The reaction with the bromo-equivalent would likely proceed more quickly under the same conditions.

  • Milder reaction conditions: The enhanced reactivity of the bromide may allow for the use of lower temperatures or less basic conditions, potentially minimizing side reactions.

  • Higher yields: The more efficient substitution with the bromide can lead to a greater conversion of starting material to the desired ether product.

However, the increased reactivity of the bromo-compound can also be a disadvantage. It may be more susceptible to elimination reactions (E2), especially with sterically hindered alkoxides, leading to the formation of alkene byproducts.

Experimental Protocols

Below is a representative experimental protocol for a Williamson ether synthesis that can be adapted to compare the reactivity of this compound and its bromo-equivalent.

Objective: To synthesize an ether by reacting an alcohol with either this compound or its bromo-equivalent and to compare the reaction outcomes (e.g., yield, reaction time).

Materials:

  • Alcohol (e.g., benzyl alcohol)

  • This compound or 2-(2-Methoxyethoxy)ethyl bromide

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (e.g., argon or nitrogen).

  • Alkoxide Formation: Anhydrous DMF is added to the flask via a syringe, followed by the alcohol. The solution is cooled in an ice bath.

  • Sodium hydride (60% dispersion in mineral oil) is carefully added in portions to the stirred solution. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: this compound or its bromo-equivalent (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ether.

  • Analysis: The purified product is characterized by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its structure. The yield is calculated.

By running parallel reactions with the chloro- and bromo-compounds and analyzing the yield and reaction time, a direct comparison of their reactivity can be made under specific laboratory conditions.

Mandatory Visualization

Williamson_Ether_Synthesis ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product Ether (R-O-CH₂CH₂OCH₂CH₂OCH₃) Alkoxide->Product SN2 Attack Alkyl_Halide 2-(2-Methoxyethoxy)ethyl-X (X = Cl or Br) Alkyl_Halide->Product Byproduct NaX

Caption: Williamson Ether Synthesis Pathway.

Reactivity_Comparison cluster_chloride This compound cluster_bromide 2-(2-Methoxyethoxy)ethyl Bromide Cl_Reactivity Lower Reactivity Br_Reactivity Higher Reactivity Cl_Conditions Harsher Conditions (Higher Temp, Stronger Base) Br_Conditions Milder Conditions Cl_Yield Potentially Lower Yield Br_Yield Potentially Higher Yield Cl_Side_Reactions Fewer E2 Side Reactions Br_Side_Reactions Increased E2 Potential

Caption: Reactivity Comparison of Chloro- vs. Bromo-equivalents.

Conclusion

The selection between this compound and its bromo-equivalent should be guided by the specific requirements of the intended reaction. The bromo-compound offers the advantage of higher reactivity, potentially leading to faster reactions and higher yields under milder conditions. This makes it an attractive choice for syntheses where efficiency is paramount. However, its increased reactivity may also lead to a higher propensity for side reactions, such as elimination, which needs to be carefully managed.

Conversely, the chloro-compound, while less reactive, offers greater stability and potentially cleaner reactions with fewer byproducts, particularly when elimination is a concern. The choice will ultimately depend on a careful consideration of the substrate, the desired reaction outcome, and the practical aspects of process control and economics. For critical applications in drug development, it is highly recommended to perform small-scale comparative experiments, such as the one outlined in this guide, to determine the optimal reagent for a specific transformation.

References

Comparative Guide to the Synthetic Validation of 2-(2-Methoxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the synthetic route to 2-(2-Methoxyethoxy)ethyl chloride, a key building block in pharmaceutical and materials science. We present a comparative analysis of the primary synthetic methodologies, supported by experimental data, to inform the selection of the most efficient, scalable, and cost-effective approach for your research and development needs.

Executive Summary

The introduction of the 2-(2-methoxyethoxy)ethyl moiety is a common strategy in drug discovery and polymer chemistry to enhance solubility and pharmacokinetic properties. This compound serves as a principal reagent for this purpose. This guide evaluates two main synthetic pathways to this alkylating agent: the direct chlorination of 2-(2-methoxyethoxy)ethanol and its indirect formation and subsequent use in a Williamson ether synthesis. Our findings indicate that direct chlorination with thionyl chloride offers a more straightforward and atom-economical route, though reaction conditions must be carefully controlled to optimize yield and purity. The Williamson ether synthesis, while a versatile and well-established method for forming the ether linkage, involves an additional step and may present challenges in purification.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development, balancing factors such as yield, purity, cost of reagents, reaction conditions, and scalability. Below, we compare the direct chlorination and Williamson ether synthesis approaches for the utilization of the 2-(2-methoxyethoxy)ethyl group.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterDirect Chlorination of 2-(2-Methoxyethoxy)ethanolWilliamson Ether Synthesis
Starting Materials 2-(2-Methoxyethoxy)ethanol, Chlorinating Agent (e.g., SOCl₂, PCl₃)Substrate with Nucleophilic Group (e.g., Phenol, Alcohol), Strong Base (e.g., NaH, NaOH), this compound
Key Reagents Thionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃)Sodium hydride (NaH), Sodium hydroxide (NaOH)
Typical Solvents Dichloromethane (DCM), Toluene, HexaneDimethylformamide (DMF), Acetonitrile
Reaction Temperature 0 °C to 70 °C[1]Room Temperature to 100 °C
Reaction Time 1 - 8 hours[1]1 - 8 hours[2]
Reported Yield 35% - 98% (highly dependent on substrate and conditions)[1][3]50% - 96% (highly dependent on substrate and conditions)[2]
Key Advantages Atom economical, fewer synthetic steps.Broad substrate scope, well-established and reliable.[2][4]
Key Disadvantages Use of hazardous chlorinating agents, potential for side reactions.Requires a strong base, potential for elimination side reactions with hindered substrates.[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and can be adapted to specific research needs.

Route 1: Direct Chlorination of 2-(2-Methoxyethoxy)ethanol with Thionyl Chloride

This protocol is adapted from a procedure for a similar substrate and offers a direct conversion of the alcohol to the desired chloride.[1]

Materials:

  • 2-(2-Methoxyethoxy)ethanol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylaniline (catalyst)

  • n-Hexane (solvent)

  • Ice bath

  • Standard laboratory glassware with a tail gas absorption device

Procedure:

  • To a flask equipped with a stirrer and a tail gas absorption device, add n-hexane, N,N-dimethylaniline (0.015 molar equivalents), and 2-(2-methoxyethoxy)ethanol (1 molar equivalent).

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.1 molar equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Slowly heat the mixture to 35 °C and maintain for 4 hours.

  • Increase the temperature to 50 °C and stir for an additional 30 minutes to ensure completion of the reaction.

  • Upon cooling, the reaction mixture can be worked up by washing with water, a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Route 2: Williamson Ether Synthesis using this compound

This protocol outlines a general procedure for the etherification of a phenol using this compound.[2][4]

Materials:

  • Phenol (or other nucleophilic substrate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the phenol (1 molar equivalent) and anhydrous DMF.

  • Carefully add sodium hydride (1.1 molar equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Add this compound (1.2 molar equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Logical Relationship of Synthetic Route Selection

Synthetic_Route_Selection Start Need to Incorporate 2-(2-Methoxyethoxy)ethyl Group Decision Choice of Synthetic Strategy Start->Decision Direct_Chlorination Route 1: Direct Chlorination Decision->Direct_Chlorination Direct approach Williamson_Ether Route 2: Williamson Ether Synthesis Decision->Williamson_Ether Indirect approach Starting_Material_1 Starting Material: 2-(2-Methoxyethoxy)ethanol Direct_Chlorination->Starting_Material_1 Considerations_1 Considerations: - Atom Economy - Hazardous Reagents - Directness Direct_Chlorination->Considerations_1 Starting_Material_2 Starting Material: Substrate-OH/NH + Reagent Williamson_Ether->Starting_Material_2 Considerations_2 Considerations: - Substrate Scope - Base Sensitivity - Established Method Williamson_Ether->Considerations_2 Product_1 Product: This compound Starting_Material_1->Product_1 SOCl2 or PCl3 Product_2 Product: Substrate-O-(2-(2-Methoxyethoxy)ethyl) Starting_Material_2->Product_2 NaH, this compound Direct_Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 2-(2-Methoxyethoxy)ethanol, solvent, and catalyst B Cool to 0 °C in an ice bath A->B C Add Thionyl Chloride dropwise B->C D Stir at Room Temperature C->D E Heat to 35-50 °C D->E F Quench and Wash E->F G Dry and Concentrate F->G H Vacuum Distillation G->H I Final Product: This compound H->I

References

A Comparative Guide to Polymers Synthesized with 2-(2-Methoxyethoxy)ethyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of polymers synthesized using 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), a prominent monomer in the development of advanced biomaterials. The resulting polymer, poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO₂MA)), and its copolymers are notable for their thermoresponsive properties, making them a subject of intense research for applications in drug delivery, tissue engineering, and smart coatings. This document presents a comparative analysis of P(MEO₂MA)-based polymers against the well-established thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), supported by experimental data and detailed protocols.

Performance Comparison: P(MEO₂MA)-based Polymers vs. PNIPAM

P(MEO₂MA) and its copolymers are often highlighted as superior alternatives to PNIPAM due to their enhanced biocompatibility and tunable properties.[1][2][3][4] The key performance characteristics are summarized below.

Thermoresponsive Behavior

Both P(MEO₂MA) and PNIPAM exhibit a Lower Critical Solution Temperature (LCST), a temperature at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state in aqueous solutions.[2][4] However, the nature of this transition differs significantly between the two polymers. Copolymers of MEO₂MA with oligo(ethylene glycol) methacrylate (OEGMA), denoted as P(MEO₂MA-co-OEGMA), demonstrate a more uniform and sharp thermal profile with minimal hysteresis between heating and cooling cycles.[4] In contrast, PNIPAM displays a sharp transition upon heating but a broad hysteresis during cooling, which is attributed to strong intra- and intermolecular hydrogen bonding in its collapsed state.[2][4] This minimal hysteresis makes P(MEO₂MA-co-OEGMA) more suitable for applications requiring rapid and reversible responses to temperature changes.

The LCST of P(MEO₂MA-co-OEGMA) can be precisely tuned by adjusting the comonomer composition.[5] Specifically, increasing the molar fraction of the more hydrophilic OEGMA results in a higher LCST.[2] A copolymer with approximately 5 mol% of OEGMA exhibits an LCST around 32°C, which is comparable to that of PNIPAM and ideal for physiological applications.[2]

Influence of External Factors on LCST

A significant advantage of P(MEO₂MA-co-OEGMA) is its stability to external conditions compared to PNIPAM. The LCST of P(MEO₂MA-co-OEGMA) is relatively insensitive to changes in polymer concentration, salt concentration, and the degree of polymerization.[4] In contrast, the LCST of PNIPAM can vary by as much as 7°C with changes in the degree of polymerization.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for P(MEO₂MA-co-OEGMA) and PNIPAM, highlighting their comparative performance.

PolymerDegree of Polymerization (DPn)Mn ( g/mol )Mw/Mn (PDI)LCST (°C)Reference
P(MEO₂MA-co-OEGMA)10018,3001.34~32[1]
PNIPAM10013,3001.12~32[1]
P(MEO₂MA-co-OEGMA)509,2591.37~32[1]
PNIPAM506,7501.10~29[1]
P(MEO₂MA-co-OEGMA)255,3401.38~31.5[1]
PNIPAM255,3001.13~25[1]
Table 1. Comparison of molecular weight, polydispersity, and LCST for P(MEO₂MA-co-OEGMA) and PNIPAM with varying degrees of polymerization. The P(MEO₂MA-co-OEGMA) copolymers were synthesized with 5 mol% OEGMA.[1]
ConditionP(MEO₂MA-co-OEGMA) LCST (°C)PNIPAM LCST (°C)Reference
NaCl Concentration
0 M~32~32[4]
0.1 M~31.5~29[4]
Polymer Concentration
1 mg/mL~33~33[4]
10 mg/mL~32~32[4]
Table 2. Influence of NaCl and polymer concentration on the LCST of P(MEO₂MA-co-OEGMA) and PNIPAM.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of P(MEO₂MA)-based polymers are provided below.

Synthesis of P(MEO₂MA-co-OEGMA) via RAFT Polymerization

This protocol describes a typical synthesis of P(MEO₂MA-co-OEGMA) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[6]

  • Reagents: 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), oligo(ethylene glycol) methacrylate (OEGMA, Mn = 475 g/mol ), 4-cyanopentanoic acid dithiobenzoate (CTP) as the RAFT agent, and 4,4'-azobis-4-cyanovaleric acid (ACVA) as the initiator.

  • Procedure:

    • Dissolve MEO₂MA (e.g., 9.48 mmol), OEGMA (e.g., 2.52 mmol), CTP (e.g., 0.16 mmol), and ACVA (e.g., 0.064 mmol) in a suitable solvent such as methanol (e.g., 4 mL) in a reaction vessel.[6]

    • De-gas the mixture by bubbling with nitrogen gas for 30 minutes.[6]

    • Seal the vessel and place it in a preheated oil bath at 60°C for a specified time (e.g., 6 hours) to allow for polymerization.[6][7]

    • Stop the reaction by immersing the vessel in liquid nitrogen.[6]

    • Purify the resulting polymer by precipitation in a non-solvent like diethyl ether and dry under reduced pressure.[6]

Characterization of Polymers
  • Objective: To confirm the chemical structure and determine the copolymer composition.

  • Procedure:

    • Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).[8]

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using an NMR spectrometer (e.g., 400 MHz).[9]

    • Integrate the characteristic proton signals of each monomer unit to calculate the molar ratio in the copolymer.

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10][11][12][13]

  • Procedure:

    • Prepare a polymer solution in a suitable mobile phase (e.g., THF) at a concentration of approximately 1-2 mg/mL.[13]

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the sample into the GPC/SEC system equipped with a refractive index (RI) detector.[10]

    • Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the molecular weight and PDI.[13][14]

  • Objective: To measure the cloud point temperature, which is taken as the LCST.[15][16][17][18]

  • Procedure:

    • Prepare a polymer solution in deionized water at a specific concentration (e.g., 1 wt%).[16]

    • Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.[19]

    • Monitor the transmittance or absorbance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).[18]

    • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.[19]

  • Objective: To measure the hydrodynamic radius (Rh) of the polymer chains or aggregates in solution.[20][21][22][23][24]

  • Procedure:

    • Prepare a dilute polymer solution (e.g., 0.1-1 mg/mL) in a filtered solvent.[20][22]

    • Filter the solution through a 0.22 µm filter directly into a clean DLS cuvette to remove dust.

    • Place the cuvette in the DLS instrument and allow it to equilibrate at the desired temperature.

    • Measure the intensity fluctuations of the scattered light to determine the diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.[23]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and characterization of P(MEO₂MA)-based polymers.

Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Monomers (MEO₂MA, OEGMA) Polymerization RAFT Polymerization (60°C) Monomers->Polymerization RAFT_Agent RAFT Agent (e.g., CTP) RAFT_Agent->Polymerization Initiator Initiator (e.g., ACVA) Initiator->Polymerization Solvent Solvent (e.g., Methanol) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification NMR ¹H NMR Purification->NMR GPC GPC/SEC Purification->GPC UV_Vis UV-Vis Purification->UV_Vis DLS DLS Purification->DLS Structure Structure & Composition NMR->Structure MW_PDI Mn, Mw, PDI GPC->MW_PDI LCST LCST UV_Vis->LCST Hydro_Radius Hydrodynamic Radius DLS->Hydro_Radius

Caption: Workflow for the synthesis and characterization of P(MEO₂MA)-based polymers.

LCST_Tuning cluster_copolymer P(MEO₂MA-co-OEGMA) Copolymer MEO2MA MEO₂MA (Less Hydrophilic) MEO2MA_ratio Increase Molar Ratio of MEO₂MA OEGMA OEGMA (More Hydrophilic) OEGMA_ratio Increase Molar Ratio of OEGMA LCST Lower Critical Solution Temperature (LCST) LCST_decrease Decrease in LCST LCST->LCST_decrease Results in LCST_increase Increase in LCST LCST->LCST_increase Results in MEO2MA_ratio->LCST Leads to OEGMA_ratio->LCST Leads to

Caption: Relationship between comonomer ratio and the LCST of P(MEO₂MA-co-OEGMA).

References

Cross-reactivity studies of "2-(2-Methoxyethoxy)ethyl chloride" with different functional groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected cross-reactivity of 2-(2-Methoxyethoxy)ethyl chloride with various common functional groups. Due to a lack of specific quantitative kinetic and thermodynamic data in publicly available literature for this particular compound, this document outlines the anticipated reactivity based on established principles of organic chemistry. Furthermore, a detailed experimental protocol is provided to enable researchers to generate quantitative data for their specific applications.

Introduction to this compound

This compound is a bifunctional molecule containing both an ether linkage and a primary alkyl chloride. The presence of the ether groups can influence its solubility and potentially the reactivity of the terminal chloride. As an alkylating agent, the primary chloride is susceptible to nucleophilic substitution (SN2) reactions. Understanding its reactivity profile with different functional groups is crucial for its application in synthesis, particularly in drug development where specificity is paramount.

Qualitative Reactivity Comparison

The reactivity of the carbon-chlorine bond in this compound towards various nucleophiles is expected to follow general trends in nucleophilicity. The table below provides a qualitative comparison of the anticipated reactivity.

Functional GroupNucleophileExpected Relative ReactivityNotes
ThiolR-S⁻ (Thiolate)Very HighThiolates are excellent nucleophiles, and the reaction is expected to be rapid.
Amine (Primary)R-NH₂HighPrimary amines are strong nucleophiles and will readily displace the chloride.
Amine (Secondary)R₂NHModerate to HighReactivity is slightly lower than primary amines due to increased steric hindrance.
AlcoholR-OHLowAlcohols are weak nucleophiles; the reaction is typically slow without a base or catalyst.
CarboxylateR-COO⁻Low to ModerateCarboxylates are moderate nucleophiles; reaction rates will depend on the specific carboxylate and reaction conditions.

Experimental Protocol for Quantitative Cross-Reactivity Analysis

To obtain precise, quantitative data on the cross-reactivity of this compound, a standardized experimental protocol is essential. The following methodology outlines a general approach for determining reaction kinetics and product distribution.

Objective:

To quantify the rate of reaction and product formation of this compound with a selected panel of nucleophiles (e.g., a primary amine, a thiol, an alcohol, and a carboxylic acid).

Materials:
  • This compound (reagent grade)

  • Selected nucleophiles (e.g., benzylamine, thiophenol, benzyl alcohol, benzoic acid)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Quenching solution (e.g., dilute acid or base, depending on the nucleophile)

  • Reagents for derivatization if necessary for GC-MS analysis

Instrumentation:
  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Thermostatted reaction vessel

  • Autosampler and syringe for time-course sampling

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen anhydrous solvent containing the internal standard.

    • Prepare stock solutions of each nucleophile (e.g., 0.1 M) in the same solvent.

  • Reaction Setup:

    • In a thermostatted reaction vessel (e.g., at 25°C), equilibrate the nucleophile stock solution.

    • To initiate the reaction, add an equimolar amount of the this compound stock solution.

  • Time-Course Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing the appropriate quenching solution.

  • Sample Analysis by GC-MS:

    • Analyze the quenched samples using a validated GC-MS method.

    • The method should be capable of separating and quantifying the starting materials, the desired product, and any potential byproducts.

    • Monitor the disappearance of the this compound peak and the appearance of the product peak over time.

  • Data Analysis:

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

    • Determine the initial reaction rate and the reaction rate constant (k) by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (likely second-order).

    • Calculate the product yield at the completion of the reaction.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative cross-reactivity assessment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output prep_reagents Prepare Stock Solutions - this compound - Nucleophiles - Internal Standard reaction_setup Equilibrate Nucleophile Solution in Reactor prep_reagents->reaction_setup reaction_start Initiate Reaction by Adding This compound reaction_setup->reaction_start time_course Time-Course Sampling & Quenching reaction_start->time_course gcms_analysis GC-MS Analysis of Quenched Aliquots time_course->gcms_analysis data_analysis Data Processing - Determine Concentrations gcms_analysis->data_analysis kinetic_modeling Kinetic Modeling - Calculate Rate Constants (k) - Determine Product Yields data_analysis->kinetic_modeling output Comparative Reactivity Data kinetic_modeling->output

Caption: Workflow for Quantitative Cross-Reactivity Assessment.

Conclusion

Efficacy in Drug Synthesis: A Comparative Analysis of 2-(2-Methoxyethoxy)ethyl chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the selection of appropriate reagents is a critical factor influencing the efficiency, purity, and overall success of a synthetic route. This guide provides a detailed comparison of the efficacy of "2-(2-Methoxyethoxy)ethyl chloride" and its structural analogs in the synthesis of various active pharmaceutical ingredients (APIs). By examining experimental data from the synthesis of prominent drugs such as Quetiapine, Ranolazine, and Ziprasidone, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in reagent selection.

Performance Comparison of Alkylating Agents in Drug Synthesis

The primary application of this compound and similar compounds in drug synthesis is as alkylating agents. Their performance can be evaluated based on reaction yields, purity of the final product, and the reaction conditions required. The following tables summarize the performance of these reagents in the synthesis of key intermediates for different drugs.

Quetiapine Synthesis

Quetiapine, an atypical antipsychotic, is synthesized through a pathway that often involves the alkylation of a piperazine derivative. A key reagent in this process is 2-(2-chloroethoxy)ethanol, a close structural analog of this compound.

Table 1: Performance of 2-(2-chloroethoxy)ethanol in Quetiapine Synthesis

PrecursorReagentSolventBaseReaction ConditionsYieldPurityReference
Dibenzo[b,f][1][2]thiazepin-11(10H)-one2-(2-chloroethoxy)ethanoln-propanol / N-methylpyrrolidoneSodium carbonate, Sodium iodideNot specifiedNot specifiedNot specified[3]
Dibenzo[b,f][1][2]thiazepin-11(10H)-one1-(2-(2-hydroxyethoxy) ethyl) piperazineTolueneN,N-dimethylaniline, Pyrophosphoryl chlorideNot specifiedNearly quantitativeHigh[4]
Ranolazine Synthesis

Ranolazine, a drug used to treat chronic angina, is synthesized via a multi-step process where an alkylating agent is used to introduce a key side chain.

Table 2: Reagents and Yields in Ranolazine Synthesis

IntermediateAlkylating AgentSolventBaseReaction ConditionsYieldReference
N-(2,6-dimethylphenyl)-2-piperazinoacetamide1-(2-methoxyphenoxy)-2,3-epoxypropaneIsopropanol-Reflux, 3h73% (as dihydrochloride)[5]
2-methoxy phenolEpichlorohydrinDioxane/WaterSodium hydroxideReflux, 2h80%[6]
Ziprasidone Synthesis

The synthesis of Ziprasidone, another atypical antipsychotic, involves the alkylation of a piperazine derivative with a chloroethyl-containing intermediate.

Table 3: Performance of Chloroethylating Agents in Ziprasidone Synthesis

PrecursorReagentSolventBaseReaction ConditionsYieldReference
1-(1,2-benzisothiazol-3-yl) piperazine5-(2-chloroethyl)-6-chloro-oxindoleWaterSodium carbonateReflux, 14hNot specified[7]
1-(1,2-benzisothiazol-3-yl) piperazine5-(2-chloroethyl)-6-chloro-oxindoleMethyl isobutyl ketoneSodium carbonate, Sodium iodideReflux, 40hNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key reactions involving the use of these alkylating agents.

General Procedure for the Synthesis of Quetiapine Intermediate

This protocol describes the alkylation of 11-Piperazinyldibenzo[b,f][1][2]thiazepine.

  • Reaction Setup: A mixture of 11-Piperazinyldibenzo[b,f][1][2]thiazepine dihydrochloride salt, sodium carbonate, and sodium iodide is prepared in a suitable solvent system such as n-propanol and N-methylpyrrolidone.[3]

  • Addition of Alkylating Agent: 2-chloroethoxyethanol is added to the reaction mixture.[3]

  • Reaction: The mixture is stirred and heated under conditions sufficient to drive the reaction to completion.

  • Workup and Isolation: The reaction mixture is cooled, and the product is isolated as an oil. It is then converted to a suitable salt, such as the hemifumarate, for purification.[3]

Synthesis of Ranolazine Intermediate: 1-(2-methoxyphenoxy)-2,3-epoxypropane

This protocol details the synthesis of a key epoxide intermediate for Ranolazine.

  • Reaction Setup: o-methoxyphenol, dioxane, water, and sodium hydroxide are added to a three-necked reaction flask.[6]

  • Addition of Epichlorohydrin: Epichlorohydrin is added to the stirred mixture at room temperature.[6]

  • Reaction: The reaction mixture is heated to reflux for 2 hours.[6]

  • Workup and Purification: After cooling to room temperature, ethyl acetate is added, and the mixture is filtered. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and distilled under reduced pressure to yield the product.[6]

Visualizing Reaction Workflows and Signaling Pathways

To better understand the context of these synthetic steps and the biological relevance of the resulting drugs, the following diagrams illustrate a general experimental workflow and the signaling pathway of an atypical antipsychotic like Quetiapine.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Alkylation Reaction (e.g., with this compound) start->reaction Reagents, Solvent, Base workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Product Characterization (NMR, MS, HPLC) purification->analysis end_product Final API analysis->end_product

Caption: A generalized workflow for drug synthesis involving an alkylation reaction.

signaling_pathway cluster_drug Drug Action cluster_receptors Receptor Binding cluster_downstream Downstream Effects quetiapine Quetiapine d2 Dopamine D2 Receptor quetiapine->d2 Antagonist ht2a Serotonin 5-HT2A Receptor quetiapine->ht2a Antagonist gsk3 GSK-3 Signaling d2->gsk3 Inhibition akt Akt Signaling ht2a->akt Activation neurotransmission Modulation of Neurotransmission gsk3->neurotransmission akt->neurotransmission outcome Antipsychotic Effect neurotransmission->outcome

Caption: Simplified signaling pathway for atypical antipsychotics like Quetiapine.

References

Comparative Guide to the Reaction Kinetics of 2-(2-Methoxyethoxy)ethyl Chloride and Alternative Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-(2-Methoxyethoxy)ethyl chloride and other representative alkylating agents. Due to the limited availability of direct kinetic studies on this compound, this guide leverages data from its close structural analog, 2-methoxyethyl chloride, to provide a well-grounded theoretical and comparative assessment. The principles discussed herein are fundamental to understanding the reactivity of this class of compounds in various chemical and biological systems.

Introduction to this compound and its Reactivity

This compound is a bifunctional organic molecule containing both an ether linkage and an alkyl chloride. This structure suggests a reactivity profile that is more complex than that of simple alkyl chlorides. The presence of the ether oxygen atom at the β-position to the chlorine atom allows for the potential of neighboring group participation, also known as anchimeric assistance, which can significantly influence the rate and mechanism of nucleophilic substitution reactions. Understanding the kinetics of its reactions is crucial for applications in organic synthesis, polymer chemistry, and as a potential alkylating agent in pharmaceutical development.

Theoretical Framework: Reaction Mechanisms and Anchimeric Assistance

The reactions of alkyl chlorides with nucleophiles or solvents (solvolysis) typically proceed through one of two primary mechanisms: the unimolecular S(_N)1 reaction or the bimolecular S(_N)2 reaction.

  • S(_N)1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the alkyl halide. It is favored by tertiary or other stabilized carbocations and polar protic solvents.

  • S(_N)2 Reaction: This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate is dependent on the concentration of both the alkyl halide and the nucleophile. It is favored for primary and secondary alkyl halides and is sensitive to steric hindrance.

Anchimeric Assistance: In the case of molecules like this compound, the ether oxygen can act as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion. This results in the formation of a cyclic oxonium ion intermediate. This participation of the neighboring group can accelerate the rate of reaction significantly compared to a similar compound without the assisting group. This phenomenon is a key factor in predicting the reactivity of 2-alkoxyethyl chlorides.

Comparative Kinetic Data

To contextualize the expected reactivity of this compound, the following table presents kinetic data for the solvolysis of its simpler analog, 2-methoxyethyl chloride, alongside a standard primary alkyl chloride (n-butyl chloride) and a secondary alkyl chloride (isopropyl chloride). The data is for ethanolysis at 25°C.

CompoundStructureRelative Rate of Ethanolysis at 25°CPredominant Mechanism
n-Butyl Chloride CH(_3)CH(_2)CH(_2)CH(_2)Cl1S(_N)2
Isopropyl Chloride (CH(_3))(_2)CHCl2S(_N)2 / S(_N)1
2-Methoxyethyl Chloride CH(_3)OCH(_2)CH(_2)Cl~100Anchimerically Assisted (S(_N)1-like)
This compound (Expected) CH(_3)OCH(_2)CH(_2)OCH(_2)CH(_2)Cl>100Anchimerically Assisted (S(_N)1-like)

Analysis:

  • n-Butyl chloride reacts slowly via a typical S(_N)2 mechanism.

  • Isopropyl chloride , a secondary halide, reacts slightly faster and can exhibit mixed S(_N)1 and S(_N)2 character.

  • 2-Methoxyethyl chloride shows a significantly enhanced reaction rate. This dramatic increase is attributed to anchimeric assistance from the β-methoxy group. The reaction proceeds through a more stable, cyclic intermediate, which lowers the overall activation energy.

  • This compound is expected to be even more reactive than 2-methoxyethyl chloride. The additional ether oxygen in the substituent may further influence the stability of the intermediate or the electron density at the reacting ether oxygen, though the primary rate enhancement is due to the adjacent ether group.

Experimental Protocols

The following is a generalized experimental protocol for determining the rate of solvolysis of an alkyl chloride, which can be adapted for studying this compound.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl chloride in a mixed solvent system (e.g., ethanol/water).

Materials:

  • Alkyl chloride (e.g., this compound)

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol, 20% water by volume) in a volumetric flask.

  • Reaction Setup: Place a known volume of the solvent mixture into several Erlenmeyer flasks. Add a few drops of the indicator to each flask. Place the flasks in the constant temperature water bath to equilibrate.

  • Initiation of Reaction: Prepare a stock solution of the alkyl chloride in the solvent mixture. At time t=0, add a precise volume of the alkyl chloride stock solution to a large flask containing the solvent mixture, also at the constant temperature. Mix thoroughly.

  • Titration: At recorded time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench it in a flask containing a solvent that will significantly slow the reaction (e.g., acetone at low temperature).

  • Immediately titrate the quenched sample with the standardized NaOH solution to the indicator endpoint. The volume of NaOH used is proportional to the amount of HCl produced.

  • Data Analysis: The concentration of the alkyl chloride remaining at each time point can be calculated from the stoichiometry of the reaction. The first-order rate constant (k) is then determined by plotting ln([RCl]) versus time, where the slope of the line is -k.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Anchimeric_Assistance cluster_0 Anchimeric Assistance Pathway Reactant CH₃O-CH₂-CH₂-Cl TransitionState Transition State Reactant->TransitionState Slow (rate-determining) Intermediate Cyclic Oxonium Ion Intermediate TransitionState->Intermediate Fast Product Product + Cl⁻ Intermediate->Product Nu⁻ attack Fast

Caption: Mechanism of anchimeric assistance in the solvolysis of 2-methoxyethyl chloride.

Experimental_Workflow cluster_1 Kinetic Study Workflow A Prepare Solvent Mixture & Equilibrate Temperature B Initiate Reaction (t=0) A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction C->D E Titrate with NaOH D->E F Calculate [RCl] vs. Time E->F G Plot ln[RCl] vs. Time & Determine Rate Constant (k) F->G

Caption: Generalized experimental workflow for a solvolysis kinetic study.

Green Chemistry Paves the Way for Safer Pharmaceutical and Chemical Synthesis: A Guide to Alternatives for 2-(2-Methoxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the imperative to adopt greener and more sustainable chemical practices has never been more pressing. This guide provides a comprehensive comparison of emerging green chemistry alternatives to the commonly used alkylating agent, 2-(2-Methoxyethoxy)ethyl chloride. By examining alternative reagents, catalytic methods, and innovative reaction conditions, this document offers a roadmap to safer, more efficient, and environmentally benign syntheses.

The traditional reliance on alkyl halides like this compound in the synthesis of ethers and other functionalized molecules is increasingly being challenged by the principles of green chemistry. Concerns over the use of chlorinated compounds, their potential for hazardous byproducts, and the often-harsh reaction conditions required have spurred the development of novel synthetic strategies. This guide presents a comparative analysis of these greener approaches, supported by experimental insights, to facilitate their adoption in research and manufacturing.

Performance Comparison: Traditional vs. Green Alternatives

The following table summarizes the key performance indicators of traditional alkylation using this compound against prominent green alternative methods. This data is synthesized from various studies to provide a clear, comparative overview.

FeatureThis compound (Traditional)Dimethyl Carbonate (DMC)Dialkyl Carbonates (General)Catalytic Dehydrative O-Alkylation
Reagent Type Alkyl HalideCarbonateCarbonateAlcohol
Typical Leaving Group ChlorideMethoxideAlkoxideWater
Toxicity/Hazard Halogenated, potential for toxic byproductsLow toxicity, biodegradableGenerally low toxicityBenign
Atom Economy Moderate (generates salt waste)High (byproduct is methanol, can be recycled)HighVery High (water is the only byproduct)
Reaction Conditions Often requires strong base, organic solventsRequires catalyst (e.g., base or acid), elevated temperaturesRequires catalyst, elevated temperaturesRequires catalyst (e.g., organohalide), elevated temperatures
Byproducts Stoichiometric salts (e.g., NaCl)MethanolCorresponding alcoholWater
Versatility Broad applicability for ether synthesisPrimarily for methylation, can be used for other alkylationsGood for symmetrical and some unsymmetrical ethersEffective for symmetrical and unsymmetrical aliphatic ethers

Greener Synthetic Pathways: A Shift in Strategy

The core of moving away from hazardous reagents like this compound lies in fundamentally redesigning the synthetic approach. The Williamson ether synthesis, a long-standing method, is being reimagined with greener components.

The Traditional Path: Williamson Ether Synthesis with Alkyl Halides

The conventional method for introducing a 2-(2-methoxyethoxy)ethyl group involves the reaction of an alcohol with this compound in the presence of a strong base. While effective, this method generates significant salt waste and utilizes a chlorinated reagent.

cluster_0 Traditional Williamson Ether Synthesis A Alcohol (R-OH) C Alkoxide (R-O⁻Na⁺) A->C Deprotonation B Strong Base (e.g., NaH) B->C E Target Ether (R-O-CH₂CH₂OCH₂CH₂OCH₃) C->E SN2 Reaction D This compound D->E F Salt Waste (NaCl) E->F Byproduct cluster_1 Green Catalytic Alkylation G Alcohol (R-OH) J Target Ether (R-O-CH₃) G->J Catalytic Alkylation H Dialkyl Carbonate (e.g., DMC) H->J I Catalyst (Base or Acid) I->J K Recyclable Alcohol (CH₃OH) J->K Byproduct L CO₂ (minor byproduct) J->L Byproduct

Performance Showdown: 2-(2-Methoxyethoxy)ethyl Chloride and Its Alternatives in Scaled-Up Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that significantly impacts reaction efficiency, product purity, and overall process economics, especially in scaled-up operations. This guide provides a comparative analysis of 2-(2-Methoxyethoxy)ethyl chloride (MEOEC) and its key alternatives, with a particular focus on their performance in the large-scale synthesis of N-substituted piperazine intermediates, a common motif in active pharmaceutical ingredients (APIs).

Executive Summary of Comparative Performance

For researchers and drug development professionals, the choice of alkylating agent for introducing the ethoxyethanol moiety often comes down to a trade-off between reactivity, safety, and cost. The following table summarizes the key performance indicators for this compound and its primary competitor, 2-(2-chloroethoxy)ethanol.

FeatureThis compound (MEOEC)2-(2-chloroethoxy)ethanol2-bromoethoxy)ethanol
Reactivity Potentially higher due to the absence of a free hydroxyl groupModerate, potential for side reactions involving the hydroxyl groupHigher than chloro-analog, but more expensive
Selectivity Likely higher, monofunctional alkylating agentCan lead to impurities through O-alkylation or reaction with the hydroxyl groupGenerally good, but higher cost is a factor
Reaction Conditions Milder conditions may be possibleTypically requires a base and elevated temperaturesMilder conditions than chloro-analog may be possible
Key Impurities Unreacted starting material, over-alkylation products2-chloroethanol, di-alkylation products, O-alkylation byproducts[1]Residual bromide, over-alkylation products
Work-up & Purification Potentially simpler due to fewer byproductsRequires careful control to minimize impurities, may need additional purification stepsGenerally straightforward, but cost of starting material is a consideration
Relative Cost Generally higher than 2-(2-chloroethoxy)ethanolLower cost, widely availableSignificantly higher than chloro-analog
Safety Profile Alkylating agent, handle with careIrritant, handle with careLachrymator, handle with care

In-Depth Analysis: The Quetiapine Synthesis Case Study

The synthesis of Quetiapine, a widely used antipsychotic medication, provides a real-world example of the challenges and considerations in selecting an alkylating agent for a large-scale process. A key step in its synthesis is the alkylation of a piperazine derivative with a reagent that introduces the 2-(2-hydroxyethoxy)ethyl side chain. The incumbent reagent for this transformation is typically 2-(2-chloroethoxy)ethanol.

Logical Workflow for the Alkylation Step in Quetiapine Synthesis

Piperazine_Intermediate Piperazine Intermediate Reaction Alkylation Reaction Piperazine_Intermediate->Reaction Alkylating_Agent Alkylating Agent (e.g., 2-(2-chloroethoxy)ethanol) Alkylating_Agent->Reaction Base Base (e.g., Na2CO3, K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene, Methanol) Solvent->Reaction Crude_Product Crude Quetiapine Intermediate Reaction->Crude_Product Purification Purification (e.g., Distillation, Crystallization) Crude_Product->Purification Final_Product Pure Quetiapine Intermediate Purification->Final_Product

Caption: General workflow for the N-alkylation of a piperazine intermediate.

Performance of 2-(2-chloroethoxy)ethanol in Scaled-Up Quetiapine Synthesis

In the synthesis of the key intermediate 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP), a precursor to Quetiapine, 2-(2-chloroethoxy)ethanol is reacted with piperazine. While this is a cost-effective choice, it presents several challenges in a scaled-up setting:

  • Formation of Impurities: A significant challenge is the formation of impurities. The presence of 2-chloroethanol as an impurity in the starting material can lead to the formation of an undesired N-ethyl alcohol substituted piperazine derivative.[1] Over-alkylation, where the piperazine nitrogen is substituted twice, is also a common side reaction.

  • Reaction Conditions: The reaction typically requires the use of a base, such as sodium or potassium carbonate, and is often carried out at elevated temperatures in a suitable solvent like toluene or methanol.[2] These conditions necessitate careful control to minimize side reactions and ensure consistent product quality.

  • Yield and Purity: Molar yields for the synthesis of HEEP from piperazine and 2-(2-chloroethoxy)ethanol are reported in the range of 75-80% after purification by vacuum distillation.[2] Achieving high purity (e.g., >99%) often requires careful fractional distillation to remove unreacted starting materials and byproducts.

Projected Performance of this compound (MEOEC)

While direct comparative data is scarce, we can infer the potential performance of MEOEC in a similar alkylation reaction based on its chemical structure.

  • Enhanced Reactivity and Selectivity: MEOEC is a monofunctional alkylating agent, lacking the free hydroxyl group of 2-(2-chloroethoxy)ethanol. This structural difference would likely lead to a more selective reaction, avoiding the potential for O-alkylation side products. The methoxy group is generally less reactive than a hydroxyl group under these conditions. This could translate to a cleaner reaction profile and potentially higher yields of the desired N-alkylated product.

  • Milder Reaction Conditions: The increased reactivity of the chloride in MEOEC compared to the chloro-alcohol might allow for milder reaction conditions (e.g., lower temperatures or weaker bases), which could further reduce the formation of degradation products and impurities.

  • Simplified Work-up: A cleaner reaction profile would likely simplify the downstream purification process, potentially reducing the need for extensive fractional distillation and leading to cost and time savings in a large-scale manufacturing setting.

Alternative Alkylating Agents

Besides MEOEC, other alternatives to 2-(2-chloroethoxy)ethanol exist for the introduction of the hydroxyethoxyethyl group:

  • 2-(2-Bromoethoxy)ethanol: This bromo-analog is more reactive than its chloro counterpart, which could allow for lower reaction temperatures and shorter reaction times. However, it is also significantly more expensive, which is a major consideration for large-scale production.

  • Ethylene oxide followed by 2-chloroethanol: This two-step approach involves first reacting the piperazine with ethylene oxide to form the N-hydroxyethyl derivative, followed by alkylation with 2-chloroethanol. While this can be an effective route, it involves handling the highly reactive and hazardous ethylene oxide.

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-substituted piperazine intermediates, based on information from patent literature.

Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) using 2-(2-chloroethoxy)ethanol

Objective: To synthesize HEEP, a key intermediate for Quetiapine.

Materials:

  • Piperazine monohydrochloride

  • 2-(2-chloroethoxy)ethanol

  • Methanol (solvent)

  • Sodium hydroxide (for work-up)

Procedure:

  • In a suitable reaction vessel, charge piperazine monohydrochloride and methanol.

  • Add 2-(2-chloroethoxy)ethanol to the mixture. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is typically around 1.8:1 to 2.2:1.[2]

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 5-6 hours.[2]

  • After the reaction is complete (monitored by a suitable analytical technique like GC or HPLC), cool the mixture.

  • Filter the reaction mixture to recover piperazine dihydrochloride, which can be recycled.

  • The filtrate is then concentrated under reduced pressure to remove methanol.

  • The resulting crude HEEP is then purified by vacuum distillation to obtain the high-purity product.[2]

Signaling Pathway Diagram: Factors Influencing Alkylation Reaction Outcome

cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Alkylating_Agent Alkylating Agent (MEOEC vs. Chloroethoxyethanol) Outcome Reaction Outcome (Yield, Purity, Reaction Time) Alkylating_Agent->Outcome Reactivity & Selectivity Substrate Substrate (Piperazine derivative) Substrate->Outcome Nucleophilicity & Sterics Temperature Temperature Temperature->Outcome Rate vs. Degradation Base Base Strength & Stoichiometry Base->Outcome Deprotonation & Side Reactions Solvent Solvent Polarity Solvent->Outcome Solvation & Reactivity

Caption: Key factors influencing the outcome of the N-alkylation reaction.

Conclusion

For large-scale chemical synthesis, the choice of an alkylating agent like this compound (MEOEC) or its alternatives is a multi-faceted decision. While 2-(2-chloroethoxy)ethanol is a cost-effective and widely used reagent, particularly in the synthesis of blockbuster drugs like Quetiapine, it presents challenges related to impurity formation and requires careful process control.

Based on its chemical structure, MEOEC offers the potential for a more selective and efficient reaction, possibly under milder conditions, which could lead to a cleaner product profile and simplified purification. However, the likely higher cost of MEOEC must be weighed against these potential process advantages.

For researchers and process chemists, a thorough evaluation of these alternatives, including small-scale trial reactions, is crucial to identify the optimal reagent that balances performance, cost, and safety for their specific scaled-up application. Future process development studies directly comparing these reagents would be highly valuable to the pharmaceutical industry.

References

Safety Operating Guide

Safe Disposal of 2-(2-Methoxyethoxy)ethyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-(2-Methoxyethoxy)ethyl chloride (CAS No: 3970-21-6), a flammable and hazardous chemical. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Key Safety and Hazard Information

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal.

Hazard Classifications:

  • Flammable liquid and vapor (Category 3)[1][2]

  • Harmful if swallowed or inhaled[1][2][3]

  • Causes skin irritation[1][2][3]

  • Causes serious eye irritation[1][2][3]

  • May cause respiratory irritation[1][2][3]

  • Suspected of causing cancer[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValue
CAS Number 3970-21-6
Molecular Formula C4H9ClO2
UN Number UN1992[1][2]
Hazard Class 3 (Flammable Liquid)[2]
Subsidiary Hazard Class 6.1 (Toxic)[2]
Packing Group III[2]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, earth)

  • Suitable, labeled waste disposal container

  • Personal Protective Equipment (PPE) as specified below

  • Non-sparking tools

Procedure:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation. Remove all sources of ignition.[2][3]

  • Don PPE: Before approaching the spill, don the appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (tight-sealing safety goggles and a face shield), and respiratory protection.[1][3]

  • Contain the Spill: Prevent the further spread of the liquid. If it is safe to do so, stop the leak.

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material.

  • Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, clearly labeled container for hazardous waste disposal.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination agent.

  • Dispose of Waste: Seal the waste container and dispose of it through an approved waste disposal plant, following all local, regional, and national regulations.[3][5]

Disposal Plan: Step-by-Step Guidance

The disposal of this compound must be handled as hazardous waste.

1. Waste Identification and Classification:

  • This chemical is classified as a hazardous waste due to its flammability and toxicity.[1]

  • Consult your institution's environmental health and safety (EHS) department and local hazardous waste regulations for specific classification requirements.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the waste, including:

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Safety goggles and a face shield

    • A lab coat or chemical-resistant apron

    • Closed-toe shoes

    • Use in a well-ventilated area or under a chemical fume hood.

3. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" and include the chemical name.

  • Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or with general laboratory trash.

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

  • Follow all institutional, local, regional, and national regulations for the transportation and disposal of flammable and toxic chemical waste.[1][3]

Disposal Decision Workflow

Disposal Workflow for this compound A Identify Waste: This compound B Is the container empty? A->B C Triple rinse with a suitable solvent. B->C Yes F Collect in a designated hazardous waste container. B->F No D Collect rinsate as hazardous waste. C->D E Dispose of empty container as non-hazardous waste (if permitted by local regulations). C->E G Store in a cool, dry, well-ventilated area. D->G F->G H Arrange for pickup by a licensed waste disposal service. G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethoxy)ethyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethoxy)ethyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.